MLS1547
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJNANYABTIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MLS1547: A G Protein-Biased Dopamine D2 Receptor Agonist
MLS1547 is a novel pharmacological agent that acts as a G protein-biased partial agonist at the dopamine (B1211576) D2 receptor (D2R).[1][2] Its mechanism of action is characterized by the selective activation of the G protein signaling cascade while simultaneously antagonizing the β-arrestin pathway, a phenomenon known as functional selectivity or biased agonism.[1] This unique profile makes this compound a valuable tool for dissecting the distinct roles of these two major D2R signaling pathways and holds therapeutic potential for neuropsychiatric disorders.
Biased Signaling at the Dopamine D2 Receptor
The dopamine D2 receptor, a class A G protein-coupled receptor (GPCR), canonically signals through two primary pathways upon activation by an agonist like dopamine:
-
G Protein-Mediated Signaling: The D2R couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][3] This pathway is traditionally associated with the primary therapeutic effects of D2R-targeting drugs.
-
β-Arrestin-Mediated Signaling: Following G protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G protein signal and initiates a second wave of signaling events, including receptor internalization and activation of other pathways like the MAPK cascade.
This compound selectively engages the G protein-mediated pathway. It potently stimulates Gi/o-dependent signaling, leading to a robust inhibition of cAMP accumulation.[2][3] However, it does not induce the recruitment of β-arrestin-2 to the D2R.[1][3] In fact, this compound acts as an antagonist at the β-arrestin pathway, blocking dopamine's ability to recruit β-arrestin.[4] This biased agonism is the cornerstone of its mechanism of action.
Molecular Interactions and Structural Basis of Bias
The functional selectivity of this compound is rooted in its specific interactions within the D2R binding pocket. The binding of this compound to the orthosteric site is thought to stabilize a receptor conformation that is conducive to G protein coupling but does not favor the conformational changes required for GRK phosphorylation and subsequent β-arrestin recruitment. Studies suggest that the interaction of a hydrophobic moiety of this compound with a specific pocket formed by residues within transmembrane helix 5 (TM5) and extracellular loop 2 (ECL2) is a critical determinant of its G protein bias.[1][5] This interaction is believed to affect the tilting of TM5 in a manner that diminishes β-arrestin recruitment.[1]
Functional Consequences of Biased Agonism
The preferential activation of the Gi/o pathway by this compound has significant downstream functional consequences. In native neuronal tissues, such as the striatum, this compound has been shown to decrease the firing rate of neurons through a D2R-activated Gi/o-mediated pathway.[1] Furthermore, consistent with its inability to recruit β-arrestin, this compound promotes little to no internalization of the D2 receptor, a process that is heavily dependent on β-arrestin.[1]
Quantitative Pharmacological Profile
The pharmacological properties of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Binding Affinity | |
| Parameter | Value |
| Ki for D2R | 1.2 µM |
| Functional Activity (G Protein Pathway) | |
| Assay | Parameter |
| Calcium Mobilization (HEK293 cells with Gqi5) | EC50 |
| Inhibition of Forskolin-stimulated cAMP (CHO cells) | EC50 |
| Functional Activity (β-Arrestin Pathway) | |
| Assay | Parameter |
| β-arrestin-2 Recruitment (DiscoveRx PathHunter) | Activity |
| Antagonism of Dopamine-stimulated β-arrestin-2 Recruitment (DiscoveRx PathHunter) | IC50 |
| Antagonism of Dopamine-stimulated β-arrestin-2 Recruitment (BRET assay) | IC50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
To determine the binding affinity of this compound for the D2R, competition binding assays are performed using membranes from cells expressing the D2R and a radiolabeled antagonist, such as [3H]methylspiperone.
-
Membrane Preparation: Cells stably expressing the D2R are harvested and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the binding buffer.
-
Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
To assess the functional activity of this compound on the G protein pathway, its ability to inhibit forskolin-stimulated cAMP production is measured.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the D2R are plated in multi-well plates.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The data are normalized to the response of forskolin alone and plotted against the logarithm of the this compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
This enzyme fragment complementation assay is used to measure the recruitment of β-arrestin-2 to the D2R.
-
Cell Line: A cell line co-expressing the D2R fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor tag is used.
-
Ligand Stimulation: The cells are plated and then stimulated with varying concentrations of this compound or a control agonist like dopamine.
-
Detection: Upon ligand-induced recruitment of β-arrestin-2 to the D2R, the ProLink and Enzyme Acceptor tags are brought into proximity, forcing the complementation of a functional β-galactosidase enzyme. A substrate is added, and the resulting chemiluminescent signal is measured.
-
Data Analysis: The signal is plotted against the ligand concentration to determine agonist activity (EC50) or antagonist activity (IC50) in the presence of a fixed concentration of dopamine.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound at the D2R.
Caption: Workflow for characterizing this compound activity.
References
- 1. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling MLS1547: A G Protein-Biased Agonist of the D2 Dopamine Receptor
A comprehensive technical guide on the discovery, characterization, and mechanism of action of MLS1547 for researchers, scientists, and drug development professionals.
This compound, chemically identified as 5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol, is a novel small molecule that has emerged from a high-throughput screening campaign of over 380,000 compounds.[1][2] It has been characterized as a highly efficacious G protein-biased partial agonist for the D2 dopamine (B1211576) receptor (D2R).[3] This functional selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of G protein- and β-arrestin-mediated signaling pathways downstream of D2R activation.[4]
Discovery and Initial Characterization
This compound was identified in a primary screen utilizing a HEK 293 cell line stably expressing the human D2R and a chimeric Gqi5 protein, which enables robust calcium mobilization upon D2R activation.[1] Subsequent characterization confirmed its activity as a potent agonist in G protein-mediated signaling pathways, while demonstrating a lack of efficacy in recruiting β-arrestin.[1][2] In fact, this compound acts as an antagonist of dopamine-stimulated β-arrestin recruitment to the D2R.[2][5]
Quantitative Pharmacological Profile
The pharmacological properties of this compound have been quantified across various in vitro assays, highlighting its G protein bias.
| Assay Type | Cell Line | Parameter | This compound | Dopamine (Reference) |
| G Protein Signaling | ||||
| D2-Gqi5 Calcium Mobilization | HEK 293 | EC50 | 0.37 ± 0.2 µM | 2.5 ± 0.3 nM |
| Emax | 89.3% ± 4.3% | 101.7% ± 0.1% | ||
| Inhibition of Forskolin-Stimulated cAMP | CHO | EC50 | 0.26 ± 0.07 µM | 0.06 ± 0.02 µM |
| Emax | 97.1% ± 3.7% | 100.4% ± 1.6% | ||
| β-Arrestin Recruitment | ||||
| DiscoveRx PathHunter | - | EC50 | No measurable activity | 0.09 ± 0.03 µM |
| BRET Assay | HEK 293 | EC50 | No measurable activity | 0.05 ± 0.01 µM |
| Antagonism of Dopamine-Stimulated β-Arrestin Recruitment | ||||
| DiscoveRx PathHunter | - | IC50 | 9.9 ± 0.9 µM | - |
| BRET Assay | HEK 293 | IC50 | 3.8 ± 1.8 µM | - |
| Receptor Binding | ||||
| [3H]methylspiperone Displacement | - | Ki | 1.2 ± 0.2 µM | - |
Table 1: Summary of quantitative data for this compound in various functional and binding assays.[1][5]
Signaling Pathways and Mechanism of Action
This compound exhibits biased agonism by selectively activating the Gi/o-mediated signaling cascade while antagonizing the β-arrestin pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, a hallmark of D2R G protein activation.[1]
Conversely, this compound does not promote the recruitment of β-arrestin to the D2R.[1][2] This lack of β-arrestin engagement also means that this compound does not induce D2R internalization, a process known to be mediated by β-arrestin.[4] Furthermore, by occupying the receptor's orthosteric binding site, this compound competitively antagonizes dopamine's ability to recruit β-arrestin.[1][5]
Experimental Protocols
Calcium Mobilization Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the D2 dopamine receptor and a chimeric Gqi5 protein.
-
Methodology: Cells are stimulated with varying concentrations of dopamine or this compound. Activation of the D2R-Gqi5 pathway leads to an increase in intracellular calcium, which is measured as the endpoint.
-
Data Analysis: EC50 and Emax values are determined from the concentration-response curves.[1]
cAMP Inhibition Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the D2 dopamine receptor.
-
Methodology: Cells are treated with forskolin (B1673556) to stimulate cAMP production. The ability of this compound or dopamine to inhibit this forskolin-stimulated cAMP accumulation is then measured.
-
Data Analysis: EC50 and Emax values for the inhibition of cAMP production are calculated.[1]
β-Arrestin Recruitment Assays
-
DiscoveRx PathHunter Assay:
-
Principle: This assay is based on enzyme fragment complementation. β-arrestin is fused to one enzyme fragment and the GPCR to the other. Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active enzyme that generates a detectable signal.
-
Methodology: Cells are stimulated with the test compound, and the resulting signal is measured to quantify β-arrestin recruitment.[1][5]
-
-
Bioluminescence Resonance Energy Transfer (BRET) Assay:
-
Cell Line: HEK 293T cells co-expressing D2R tagged with Renilla luciferase (Rluc) and Venus-tagged β-arrestin-2.
-
Principle: BRET measures the proximity between the Rluc-tagged receptor and the Venus-tagged β-arrestin. Agonist-induced recruitment brings the two tags close enough for energy transfer to occur from the luciferase to the fluorescent protein, resulting in a detectable light emission from Venus.
-
Methodology: Cells are stimulated with the agonist, and the BRET ratio is measured. For antagonism studies, cells are stimulated with an EC80 concentration of dopamine in the presence of increasing concentrations of this compound.[5][6]
-
Structure-Activity Relationship and Molecular Determinants
Studies on analogs of this compound have begun to elucidate the structural features crucial for its G protein bias.[2] Molecular docking analyses suggest that the pyridine (B92270) moiety of this compound orients towards transmembrane domain 2 (TM2) of the D2R.[1] Further investigations have highlighted the importance of a hydrophobic interaction between the compound and a pocket formed by residues within TM5 and extracellular loop 2 for G protein-biased signaling.[4] These findings provide a foundation for the rational design of more potent and selective G protein-biased D2R agonists.[7]
References
- 1. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 4. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol is a heterocyclic organic compound featuring a substituted 8-hydroxyquinoline (B1678124) core. The structure incorporates a chloro group at the 5-position and a piperazinylmethyl group at the 7-position, with the piperazine (B1678402) ring further substituted with a 2-pyridinyl group.
IUPAC Name: 5-chloro-7-[[4-(2-pyridinyl)piperazin-1-yl]methyl]quinolin-8-ol[1]
Synonyms: MLS1547[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 315698-36-3 | --INVALID-LINK-- |
| Molecular Formula | C19H19ClN4O | [1] |
| Molecular Weight | 354.8 g/mol | [1] |
| Topological Polar Surface Area | 56.5 Ų | [1] |
| XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis via Mannich Reaction
The synthesis of 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol can be achieved through a Mannich reaction, a common method for the aminoalkylation of acidic protons located on a carbon atom.[3][4][5] This proposed protocol is based on established procedures for the synthesis of structurally similar 8-hydroxyquinoline derivatives.[4][6]
Materials:
-
Paraformaldehyde
-
1-(2-Pyridinyl)piperazine
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) and 1-(2-pyridinyl)piperazine (1.1 equivalents) in absolute ethanol.
-
Addition of Paraformaldehyde: To the stirred solution, add paraformaldehyde (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 1M HCl and then basify with a saturated solution of NaHCO3 until a pH of 8-9 is reached.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Signaling Pathways
While specific biological data for 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol is limited, the 8-hydroxyquinoline scaffold linked to a piperazine moiety is a common motif in compounds with diverse pharmacological activities.[6][7]
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline derivatives are well-known for their antimicrobial and antifungal properties.[8] The mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial enzymatic functions.[8] The introduction of a piperazine ring can enhance this activity.[7]
Table 2: Potential Antimicrobial Targets
| Target Class | Specific Examples | Potential Effect |
| Bacterial Enzymes | DNA gyrase, Topoisomerase IV | Inhibition of DNA replication |
| Fungal Enzymes | Metalloenzymes | Disruption of essential metabolic pathways |
| Cell Wall/Membrane | - | Increased permeability, disruption of integrity |
Anticancer Activity
Numerous 8-hydroxyquinoline-piperazine hybrids have demonstrated potent anticancer activity.[9][10] Their mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[10]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
Metal Chelation: Disrupting the homeostasis of essential metal ions like iron and copper, which are crucial for tumor growth.
Neuroprotective Activity
Recent studies have explored 8-hydroxyquinoline derivatives with piperazine side chains as multi-target agents for neurodegenerative diseases like Alzheimer's disease.[11][12] The proposed mechanisms include:
-
Cholinesterase Inhibition: Blocking the breakdown of neurotransmitters like acetylcholine.[11]
-
Metal Chelation: Modulating the concentration of metal ions (e.g., copper, zinc, iron) implicated in amyloid-beta plaque formation and oxidative stress.[11][12]
-
Antioxidant Activity: Reducing oxidative damage in neuronal cells.[11]
Conclusion
5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol is a compound of significant interest due to its structural similarity to other biologically active 8-hydroxyquinoline-piperazine hybrids. While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and outlines its potential therapeutic applications based on the well-documented activities of related molecules. Further research is warranted to experimentally validate the proposed synthesis, characterize its physicochemical properties, and elucidate its specific biological activities and mechanisms of action. This information will be invaluable for its potential development as a novel therapeutic agent.
References
- 1. 5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-ium-1-yl)methyl]quinolin-8-olate | C19H19ClN4O | CID 25693845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 315698-36-3|5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)methyl)quinolin-8-ol|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
MLS1547: A G Protein-Biased Agonist for the Dopamine D2 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine D2 receptor (D2R), a Class A G protein-coupled receptor (GPCR), is a critical target in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] D2R activation initiates downstream signaling through two primary pathways: the canonical G protein-dependent pathway and the non-canonical β-arrestin-mediated pathway.[1][2] The development of biased ligands, which preferentially activate one of these pathways over the other, offers a promising therapeutic strategy to enhance efficacy while minimizing side effects.[3] This technical guide focuses on MLS1547, a well-characterized G protein-biased agonist for the D2R.[4][5] this compound demonstrates high efficacy in activating G protein-mediated signaling while exhibiting a notable inability to recruit β-arrestin, making it a valuable tool for dissecting the distinct roles of these signaling cascades.[5][6]
Molecular Profile of this compound
-
Chemical Name: 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol[7]
-
Molecular Formula: C₁₉H₁₉ClN₄O
-
Molecular Weight: 354.83 g/mol
-
CAS Number: 315698-36-3
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound at the Dopamine D2 Receptor.
Table 1: Binding Affinity of this compound at Dopamine Receptors
| Receptor | Radioligand | Kᵢ (μM) | Reference(s) |
| D2R | [³H]methylspiperone | 1.2 ± 0.2 | [4] |
| D3R | [³H]methylspiperone | 2.3 ± 0.2 | [4] |
| D4R | [³H]methylspiperone | 0.32 ± 0.04 | [4] |
Table 2: Functional Activity of this compound in G Protein-Mediated Signaling Assays
| Assay | Cell Line | Parameter | This compound | Dopamine (Control) | Reference(s) |
| cAMP Inhibition | CHO cells expressing D2R | EC₅₀ (μM) | 0.26 ± 0.07 | 0.06 ± 0.02 | [7] |
| Eₘₐₓ (%) | 97.1 ± 3.7 | 100.4 ± 1.6 | [7] | ||
| Calcium Mobilization (Gαi/q chimera) | HEK293 cells expressing D2R and Gqi5 | EC₅₀ (μM) | 0.37 ± 0.2 | 0.0025 ± 0.0003 | [7] |
| Eₘₐₓ (%) | 89.3 ± 4.3 | 101.7 ± 0.1 | [7] |
Table 3: Functional Activity of this compound in β-Arrestin Recruitment Assays
| Assay | Cell Line | Parameter | This compound | Dopamine (Control) | Reference(s) |
| DiscoveRx PathHunter | CHO-K1 cells expressing D2R | Agonist Activity | No measurable recruitment | EC₅₀ = 0.09 ± 0.03 μM | [4] |
| Antagonist Activity (IC₅₀, μM) | 9.9 ± 0.9 | - | [4] | ||
| BRET | HEK293 cells with D2R-Rluc8 & mVenus-β-arrestin-2 | Agonist Activity | No measurable recruitment | EC₅₀ = 0.05 ± 0.01 μM | [4] |
| Antagonist Activity (IC₅₀, μM) | 3.8 ± 1.8 | - | [4] |
Signaling Pathways
The following diagrams illustrate the canonical G protein-dependent and β-arrestin-dependent signaling pathways of the Dopamine D2 Receptor and the selective action of this compound.
D2R G Protein-Dependent Signaling Pathway Activated by this compound.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 2, Detailed protocol of DiscoveRx D2 β-arrestin secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Understanding G Protein Bias in Dopamine Receptors: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of G protein bias in dopamine (B1211576) receptors, a critical area of research for the development of novel therapeutics with improved efficacy and reduced side effects. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles of biased agonism, details the experimental protocols for its quantification, and presents a quantitative analysis of key biased ligands.
Introduction to G Protein Bias at Dopamine Receptors
G protein-coupled receptors (GPCRs), such as dopamine receptors, are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The traditional view of GPCR signaling posited that a receptor adopts a single active conformation upon agonist binding, leading to the activation of a specific G protein pathway. However, it is now understood that GPCRs can adopt multiple active conformations, each capable of preferentially activating distinct downstream signaling pathways. This phenomenon is known as biased agonism or functional selectivity .[1]
Dopamine receptors, which are central to the regulation of motor control, motivation, and cognition, can signal through two primary pathways:
-
G protein-dependent signaling: D1-like receptors (D1 and D5) typically couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. D2-like receptors (D2, D3, and D4) primarily couple to Gαi/o, which inhibits adenylyl cyclase, thereby decreasing cAMP levels.[2]
-
β-arrestin-dependent signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes G protein signaling but also initiates a separate wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[3][4]
A biased agonist is a ligand that, upon binding to a dopamine receptor, preferentially activates either the G protein-dependent or the β-arrestin-dependent pathway over the other, relative to a balanced or unbiased agonist (such as the endogenous ligand, dopamine). This selective activation holds therapeutic promise; for instance, it has been hypothesized that G protein-biased D2 receptor agonists may offer antipsychotic efficacy with a lower incidence of motor side effects.
Signaling Pathways of Dopamine Receptors
The differential engagement of G proteins and β-arrestins by dopamine receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
The G Protein-Biased Agonist MLS1547: A Technical Guide to its Modulation of cAMP Pathways
For Immediate Release
This technical guide provides an in-depth analysis of MLS1547, a significant pharmacological tool for researchers, scientists, and drug development professionals. This compound is a G protein-biased partial agonist of the Dopamine (B1211576) D2 receptor (D2R), demonstrating a unique mechanism of action that selectively modulates cAMP signaling pathways.[1] This document outlines the core pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling cascade.
Core Mechanism of Action
This compound exhibits functional selectivity, or biased signaling, by potently activating G protein-mediated pathways while simultaneously failing to recruit β-arrestin.[2][3] Specifically, at the D2R, which is coupled to inhibitory G proteins (Gi/o), this compound is a highly efficacious agonist for G protein-linked signaling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] In stark contrast to its agonist activity at G protein pathways, this compound does not induce the recruitment of β-arrestin to the D2R.[3][4] In fact, it acts as an antagonist of dopamine-stimulated β-arrestin recruitment.[1][5] This biased agonism makes this compound a valuable tool for dissecting the distinct physiological roles of G protein versus β-arrestin signaling downstream of D2R activation.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with the Dopamine D2 receptor and its effect on downstream signaling pathways.
| Parameter | Value | Assay Condition | Cell Line | Reference |
| Binding Affinity (Ki) | 1.2 µM | Radioligand binding competition assay with [3H]methylspiperone | - | [1][5] |
| G Protein Signaling (cAMP Inhibition) | ||||
| EC50 | 0.26 ± 0.07 µM | Forskolin-stimulated cAMP accumulation | CHO cells stably expressing D2R | [4] |
| Emax | 97.1% ± 3.7% (compared to dopamine) | Forskolin-stimulated cAMP accumulation | CHO cells stably expressing D2R | [4] |
| G Protein Signaling (Calcium Mobilization) | ||||
| EC50 | 0.37 ± 0.2 µM | Calcium accumulation via a chimeric Gqi5 protein | HEK293 cells stably expressing D2R and Gqi5 | [4] |
| Emax | 89.3% ± 4.3% (compared to dopamine) | Calcium accumulation via a chimeric Gqi5 protein | HEK293 cells stably expressing D2R and Gqi5 | [4] |
| β-Arrestin Recruitment (Antagonism) | ||||
| IC50 | 9.9 µM | Dopamine-mediated β-arrestin recruitment (DiscoveRx assay) | - | [5] |
| IC50 | 3.8 µM | Dopamine-mediated β-arrestin recruitment (BRET assay) | - | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound at the D2R and a typical experimental workflow for assessing its impact on cAMP levels.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human Dopamine D2 receptor.
-
[3H]methylspiperone (radioligand).
-
This compound (competitor ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add cell membranes, [3H]methylspiperone at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the competitor ligand. For non-specific binding, add a high concentration of a known D2R antagonist (e.g., sulpiride).
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing the human Dopamine D2 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.5 mM IBMX).
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the CHO-D2R cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and raise basal cAMP levels) for a defined time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[4][6]
β-Arrestin Recruitment Assay (BRET-based)
Objective: To assess the ability of this compound to promote the interaction between the D2 receptor and β-arrestin.
Materials:
-
HEK293 cells co-expressing D2R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
-
Assay buffer.
-
Substrate for the bioluminescent donor (e.g., coelenterazine (B1669285) h).
-
This compound and a known D2R agonist (e.g., dopamine).
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Add the bioluminescent substrate and incubate for a short period.
-
Measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader capable of detecting both donor and acceptor emissions.
-
Add varying concentrations of this compound or the control agonist (dopamine).
-
Measure the BRET signal at multiple time points after ligand addition.
-
An increase in the BRET ratio (acceptor emission / donor emission) indicates receptor-β-arrestin interaction.
-
Analyze the dose-response data to determine the potency and efficacy of this compound for β-arrestin recruitment.[5]
Conclusion
This compound serves as a prototypical G protein-biased agonist at the Dopamine D2 receptor. Its ability to selectively activate Gi/o-mediated signaling, leading to the inhibition of cAMP production, without engaging the β-arrestin pathway, provides a powerful pharmacological tool. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the nuanced roles of D2R signaling in cellular physiology and disease. The continued study of compounds like this compound will undoubtedly advance our understanding of GPCR functional selectivity and aid in the development of more targeted and effective therapeutics.
References
- 1. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide: Initial Studies and Development of MLS1547
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies and development of MLS1547, a G protein-biased agonist of the Dopamine (B1211576) D2 Receptor (D2R). The document details the pharmacological profile of this compound, including its binding affinity and functional activity in various in vitro assays. Furthermore, it outlines the detailed experimental protocols utilized in its characterization and presents key signaling pathways and experimental workflows through diagrams.
Core Compound: this compound
This compound, with the chemical name 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol, was identified through a high-throughput screening campaign of over 380,000 small molecules.[1] It emerged as a highly efficacious agonist for D2R-mediated G protein signaling, while notably lacking the ability to recruit β-arrestin.[1][2][3] This profile designates this compound as a G protein-biased agonist, a class of molecules with significant therapeutic potential for selectively modulating cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| This compound | D2R | Radioligand Binding ([³H]methylspiperone) | - | Kᵢ | 1.2 | [4][5] |
| This compound | D3R | Radioligand Binding | - | Kᵢ | 2.3 | [6] |
| This compound | D4R | Radioligand Binding | - | Kᵢ | 0.32 | [6] |
| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| This compound | Calcium Mobilization (Gqi5-coupled) | HEK293 | EC₅₀ | 0.37 | [2][4] |
| Dopamine | Calcium Mobilization (Gqi5-coupled) | HEK293 | EC₅₀ | 0.0025 | [2] |
| This compound | cAMP Inhibition (Forskolin-stimulated) | CHO | EC₅₀ | 0.26 | [7] |
| Dopamine | cAMP Inhibition (Forskolin-stimulated) | CHO | EC₅₀ | 0.06 | [7] |
| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| This compound | β-arrestin Recruitment (DiscoveRx PathHunter) | CHO | IC₅₀ (vs. Dopamine) | 9.9 | [4][6] |
| This compound | β-arrestin Recruitment (BRET) | HEK293 | IC₅₀ (vs. Dopamine) | 3.8 | [4][6] |
| Dopamine | β-arrestin Recruitment (DiscoveRx PathHunter) | CHO | EC₅₀ | 0.09 | [6] |
| Dopamine | β-arrestin Recruitment (BRET) | HEK293 | EC₅₀ | 0.05 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biased signaling of this compound at the D2 receptor and the general workflow for its characterization.
References
- 1. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of MLS1547: A G Protein-Biased Dopamine D2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLS1547 is a potent and selective small molecule that acts as a G protein-biased partial agonist at the dopamine (B1211576) D2 receptor (D2R). This compound exhibits a unique pharmacological profile characterized by its ability to stimulate G protein-mediated signaling pathways while simultaneously acting as an antagonist of β-arrestin recruitment to the D2R. This functional selectivity makes this compound a valuable research tool for dissecting the distinct roles of G protein and β-arrestin signaling in dopamine-related physiological and pathological processes. This guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional efficacy, and the experimental methodologies used for its characterization.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key therapeutic target for a range of neurological and psychiatric disorders.[1] Traditional D2R ligands modulate both G protein-dependent and β-arrestin-dependent signaling pathways. However, it is increasingly recognized that these two pathways can mediate distinct and sometimes opposing cellular and physiological effects. The development of biased ligands, which preferentially activate one pathway over the other, offers a promising strategy for designing more effective and safer therapeutics with fewer side effects.
This compound has emerged as a significant pharmacological tool due to its pronounced G protein bias.[2][3] It potently activates G protein-mediated signaling, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] In stark contrast, this compound does not promote the recruitment of β-arrestin to the D2R and can antagonize the β-arrestin recruitment induced by non-biased agonists like dopamine.[3][4] This profile suggests that this compound can be instrumental in elucidating the therapeutic potential of selectively targeting G protein signaling downstream of the D2R.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (μM) | Cell Line | Reference |
| Dopamine D2 | [3H]methylspiperone | 1.2 ± 0.2 | - | [4] |
| Dopamine D3 | [3H]methylspiperone | 2.3 ± 0.2 | - | [4] |
| Dopamine D4 | [3H]methylspiperone | 0.32 ± 0.04 | - | [4] |
Table 2: In Vitro Functional Activity of this compound at the D2 Receptor
| Assay | Agonist | EC50 (μM) | Emax (%) | IC50 (μM) | Cell Line | Reference |
| Calcium Mobilization | Dopamine | 0.0025 ± 0.0003 | 101.7 ± 0.1 | - | HEK293 (expressing D2R and Gαqi5) | [2] |
| This compound | 0.37 ± 0.2 | 89.3 ± 4.3 | - | HEK293 (expressing D2R and Gαqi5) | [2] | |
| cAMP Inhibition | Dopamine | 0.06 ± 0.02 | 100.4 ± 1.6 | - | CHO (expressing D2R) | [2] |
| This compound | 0.26 ± 0.07 | 97.1 ± 3.7 | - | CHO (expressing D2R) | [2] | |
| β-Arrestin Recruitment (PathHunter) | Dopamine | 0.09 ± 0.03 | 99.0 ± 0.6 | - | DiscoveRx PathHunter Cells | [4] |
| This compound | - | No measurable recruitment | - | DiscoveRx PathHunter Cells | [4] | |
| Antagonism of Dopamine-induced β-Arrestin Recruitment (PathHunter) | This compound | - | - | 9.9 ± 0.9 | DiscoveRx PathHunter Cells | [4] |
| β-Arrestin Recruitment (BRET) | Dopamine | 0.05 ± 0.01 | 99.8 ± 1.9 | - | HEK293 (D2R-Rluc8 & mVenus-β-arrestin-2) | [4] |
| This compound | - | No measurable recruitment | - | HEK293 (D2R-Rluc8 & mVenus-β-arrestin-2) | [4] | |
| Antagonism of Dopamine-induced β-Arrestin Recruitment (BRET) | This compound | - | - | 3.8 ± 1.8 | HEK293 (D2R-Rluc8 & mVenus-β-arrestin-2) | [4] |
| D2 Receptor Internalization (BRET) | Dopamine | 0.1 | - | - | HEK293 (D2R-Rluc8 & modified GFP10) | [5] |
| This compound | - | No significant change | - | HEK293 (D2R-Rluc8 & modified GFP10) | [5] |
Signaling Pathways and Mechanism of Action
This compound exhibits a distinct mechanism of action by selectively engaging G protein-dependent signaling pathways at the D2 receptor, while failing to promote β-arrestin-mediated events.
Caption: Signaling pathway of this compound at the D2 receptor.
Upon binding to the D2R, this compound induces a conformational change that favors the coupling and activation of inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This G protein-mediated pathway is central to many of the therapeutic effects of D2R agonists.
Conversely, the conformation stabilized by this compound does not facilitate the binding of β-arrestin. Consequently, this compound does not promote D2R desensitization, internalization, or the initiation of β-arrestin-dependent signaling cascades.[5] This biased agonism is a key feature of this compound's pharmacological profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors.
-
Cell Membrane Preparation: Membranes are prepared from cells heterologously expressing the dopamine receptor subtype of interest.
-
Radioligand: [3H]methylspiperone, a high-affinity D2-like receptor antagonist, is commonly used.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]methylspiperone and varying concentrations of this compound.
-
The incubation is carried out in a suitable buffer at a defined temperature and for a sufficient duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gαi/o coupling.
-
Cell Line: CHO cells stably expressing the D2 receptor are frequently used.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin.
-
Cells are then treated with varying concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibitory effect) are determined by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assays
These assays directly measure the recruitment of β-arrestin to the D2 receptor upon ligand binding.
-
DiscoverX PathHunter® Assay:
-
Principle: This assay is based on enzyme fragment complementation. The D2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced interaction between the D2R and β-arrestin brings the two enzyme fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal upon substrate addition.
-
Procedure: PathHunter cells expressing the tagged D2R and β-arrestin are incubated with varying concentrations of this compound. After incubation, the detection reagents are added, and the chemiluminescent signal is measured.
-
-
Bioluminescence Resonance Energy Transfer (BRET) Assay:
-
Principle: The D2R is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc8), and β-arrestin is fused to a fluorescent acceptor (e.g., mVenus). If this compound induces an interaction between the D2R and β-arrestin, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor.
-
Procedure: HEK293 cells co-expressing the D2R-Rluc8 and mVenus-β-arrestin-2 constructs are treated with this compound. The substrate for the luciferase is added, and the light emissions from both the donor and acceptor are measured. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
Caption: Logical flow of a β-arrestin recruitment assay.
D2 Receptor Internalization Assay
This assay assesses the ability of this compound to induce the internalization of the D2 receptor, a process typically mediated by β-arrestin.
-
BRET-based Assay:
-
Principle: A constitutively active BRET system is used where the D2R is tagged with Rluc8 and a modified GFP10 is localized to the plasma membrane. Receptor internalization leads to an increase in the distance between the donor and acceptor, resulting in a decrease in the BRET signal.
-
Procedure: HEK293 cells expressing the BRET pair are stimulated with this compound for a defined period. The BRET signal is measured before and after stimulation.
-
-
Biotinylation Assay:
-
Procedure:
-
Cell surface proteins of cells expressing the D2R are labeled with biotin (B1667282).
-
The cells are then incubated with this compound to induce internalization.
-
The biotin remaining on the cell surface is cleaved using a membrane-impermeable reducing agent.
-
The cells are lysed, and the biotinylated (internalized) receptors are captured using avidin (B1170675) beads and quantified by Western blotting.
-
-
Off-Target Profile and In Vivo Data
Similarly, detailed in vivo pharmacokinetic and pharmacodynamic data for this compound are limited in the public domain. While its in vitro profile suggests potential for in vivo efficacy in modulating D2R-G protein signaling, further studies are required to establish its absorption, distribution, metabolism, excretion (ADME), and overall in vivo pharmacological effects.
Conclusion
This compound is a G protein-biased agonist of the dopamine D2 receptor with a well-defined in vitro pharmacological profile. Its ability to selectively activate G protein-mediated signaling without engaging the β-arrestin pathway makes it an invaluable tool for neuropharmacology research. The data and experimental protocols summarized in this guide provide a comprehensive resource for scientists investigating the nuanced roles of dopamine D2 receptor signaling in health and disease. Further investigation into the off-target profile and in vivo pharmacokinetics of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The G Protein-Biased Dopamine D2 Receptor Agonist MLS1547: A Technical Guide for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) implicated in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[1][2] Traditional D2R ligands modulate both G protein-dependent and β-arrestin-dependent signaling pathways. However, the development of "biased" ligands, which preferentially activate one pathway over the other, offers a promising strategy for designing novel therapeutics with improved efficacy and reduced side effects.[1][3] This technical guide focuses on MLS1547, a well-characterized G protein-biased agonist for the D2R, and its potential application in studying neuropsychiatric disorder models.[1][4]
This compound displays high efficacy in stimulating G protein-mediated signaling while concurrently acting as an antagonist of dopamine-mediated β-arrestin recruitment at the D2R.[4] This unique pharmacological profile makes it a valuable tool to dissect the distinct roles of these two major signaling cascades in both normal brain function and disease states.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound at the human D2 dopamine receptor.
Table 1: In Vitro Potency and Efficacy of this compound in G Protein Signaling Assays
| Assay Type | Cell Line | Parameter | Dopamine | This compound | Reference |
| cAMP Inhibition | CHO-K1 | EC50 | 0.06 ± 0.02 µM | 0.26 ± 0.07 µM | [5] |
| Emax | 100.4% ± 1.6% | 97.1% ± 3.7% | [5] | ||
| [35S]GTPγS Binding | HEK293 | EC50 | 2.5 ± 0.3 nM | 0.37 ± 0.2 µM | [5] |
| Emax | 101.7% ± 0.1% | 89.3% ± 4.3% | [5] |
Table 2: In Vitro Activity of this compound in β-Arrestin Recruitment and Receptor Internalization Assays
| Assay Type | Cell Line | Parameter | Dopamine | This compound | Reference |
| β-Arrestin-2 Recruitment | U2OS | EC50 | 31 nM | > 32 µM (Inactive) | |
| Emax | 100% | No activity | |||
| D2R Internalization (BRET) | HEK293 | logEC50 | -7.00 ± 0.36 | No signal alteration | [3] |
Table 3: Binding Affinity of this compound
| Parameter | Value | Reference |
| Ki | 1.2 µM | [4] |
Signaling Pathways and Mechanism of Action
This compound exhibits functional selectivity for the Gαi/o-mediated signaling pathway downstream of the D2R. Upon binding, it promotes the dissociation of the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently reduced protein kinase A (PKA) activity. This cascade is believed to be central to many of the therapeutic effects of D2R agonists.
Conversely, this compound does not promote the recruitment of β-arrestin-2 to the D2R. In fact, it acts as an antagonist at this pathway, inhibiting dopamine-induced β-arrestin-2 recruitment. The β-arrestin pathway is associated with receptor desensitization, internalization, and the activation of distinct signaling cascades, including the MAPK/ERK and Akt/GSK3β pathways, which have been linked to some of the adverse effects of D2R-targeting drugs.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
cAMP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of cyclic AMP, a measure of Gαi/o pathway activation.
-
Cell Culture: CHO-K1 cells stably expressing the human D2 dopamine receptor are cultured in appropriate media and seeded into 96-well plates.
-
Assay Procedure:
-
Cells are incubated with various concentrations of the test compound (e.g., this compound) or a reference agonist (dopamine) for 15-30 minutes at 37°C.
-
Forskolin (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
-
Data Analysis: The data are normalized to the response of a positive control (forskolin alone) and a negative control (basal). EC50 and Emax values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D2R.
-
Cell Line: U2OS cells co-expressing the human D2R fused to a ProLink tag and a β-arrestin-2 protein fused to an Enzyme Acceptor fragment (DiscoverX PathHunter assay).
-
Assay Procedure:
-
Cells are seeded in 384-well plates.
-
Cells are incubated with various concentrations of the test compound or a reference agonist for 90 minutes at 37°C.
-
The detection reagent is added, and the plate is incubated for 60 minutes at room temperature.
-
Chemiluminescence, generated upon complementation of the β-galactosidase enzyme, is measured using a plate reader.
-
-
Data Analysis: Data are normalized to the maximal response of a reference agonist (e.g., dopamine). EC50 and Emax values are determined from the concentration-response curves.
D2R Internalization Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantifies agonist-induced receptor internalization.
-
Cell Line: HEK293 cells are transiently co-transfected with constructs for D2R tagged with Renilla luciferase (Rluc8) and a plasma membrane-anchored green fluorescent protein (GFP10).
-
Assay Procedure:
-
Transfected cells are seeded in 96-well plates.
-
Cells are stimulated with various concentrations of the test compound or a reference agonist for 30 minutes at 37°C.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
BRET signal is measured using a plate reader capable of detecting both luminescence and fluorescence emissions. A decrease in the BRET signal indicates receptor internalization.
-
-
Data Analysis: The BRET ratio is calculated, and concentration-response curves are generated to determine EC50 values.
Application in Neuropsychiatric Disorder Models
While direct in vivo studies utilizing this compound in animal models of neuropsychiatric disorders are not yet published, its well-defined in vitro profile provides a strong rationale for its use in such research. The "dopamine hypothesis" of schizophrenia, for instance, suggests that hyperdopaminergic states in the striatum contribute to positive symptoms, while hypodopaminergic states in the cortex are associated with negative and cognitive symptoms.
The selective activation of the D2R G protein pathway by this compound, without engaging β-arrestin signaling, could potentially offer a more targeted approach to modulating dopamine-related circuits. For example, in models of Parkinson's disease, where D2R stimulation is a therapeutic goal, this compound could be used to investigate whether G protein signaling is sufficient for motor improvement without inducing the receptor desensitization and potential adverse effects associated with β-arrestin activation.
Conversely, in models of psychosis, the effects of a G protein-biased agonist could help elucidate the specific contribution of this pathway to antipsychotic-like behaviors. Studies with other biased D2R ligands have shown that modulating the G protein and β-arrestin pathways independently can lead to distinct behavioral outcomes, suggesting that biased agonists may offer a path to more effective and safer treatments.[5][6]
Future Research Directions:
-
Pharmacokinetic profiling of this compound: To enable in vivo studies, it is crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier.
-
Behavioral studies in animal models: Evaluating this compound in established rodent models of schizophrenia (e.g., PCP or amphetamine-induced hyperlocomotion, prepulse inhibition), Parkinson's disease (e.g., 6-OHDA lesion model), and depression (e.g., forced swim test, chronic mild stress) would provide valuable insights into its therapeutic potential.
-
Target engagement and pathway activation in vivo: Utilizing techniques such as in vivo microdialysis and phospho-protein analysis in brain tissue from this compound-treated animals would confirm target engagement and selective pathway activation in a physiological context.
References
- 1. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 5. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for MLS1547 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a potent and selective small molecule that acts as a G protein-biased agonist for the D2 dopamine (B1211576) receptor (D2R).[1][2][3] In the realm of cellular signaling, D2R activation triggers two primary downstream pathways: the G protein-dependent pathway (typically involving Gαi/o) and the β-arrestin-mediated pathway. This compound uniquely activates the G protein pathway, leading to downstream effects such as the inhibition of cyclic AMP (cAMP) production, while simultaneously failing to recruit β-arrestin.[1][3] In fact, it acts as an antagonist at the β-arrestin pathway, blocking its activation by other agonists like dopamine.[1][2][4]
This biased agonism makes this compound an invaluable pharmacological tool for dissecting the distinct physiological roles of the G protein and β-arrestin signaling cascades downstream of D2R activation. These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate D2R signaling.
Mechanism of Action: D2R Biased Agonism
The dopamine D2 receptor's signaling is multifaceted. Canonical signaling involves coupling to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A separate pathway involves the recruitment of β-arrestin, which not only desensitizes the G protein signal but also initiates its own unique signaling cascades and promotes receptor internalization.[5]
This compound's "biased" nature stems from its ability to selectively engage the G protein pathway without promoting the interaction between the D2R and β-arrestin.[1][5] This allows researchers to isolate and study the consequences of G protein-mediated signaling in the absence of β-arrestin effects.
Figure 1: this compound Signaling Pathway at the D2 Receptor.
Data Presentation
Pharmacological Properties of this compound
| Parameter | Value | Assay System |
| Binding Affinity (Ki) | ||
| D2 Receptor | 1.2 µM | Radioligand binding competition ([3H]methylspiperone) |
| Functional Activity | ||
| G Protein Signaling (EC50) | 0.37 µM | D2-Gqi5 Calcium Mobilization (HEK293 cells) |
| G Protein Signaling (EC50) | 0.26 µM | Forskolin-stimulated cAMP inhibition (CHO cells) |
| β-Arrestin Activity | ||
| β-Arrestin Recruitment | No measurable agonism | DiscoveRx PathHunter & BRET assays |
| Antagonism (IC50) | 9.9 µM | Antagonism of dopamine in DiscoveRx assay |
| Antagonism (IC50) | 3.8 µM | Antagonism of dopamine in BRET assay |
Data compiled from references[1][2][4][6][7].
Recommended Working Concentrations
| Application | Suggested Concentration Range | Notes |
| G Protein Pathway Activation | 0.1 µM - 10 µM | An EC80 concentration (approx. 1 µM for cAMP assays) is often used for robust activation. A full dose-response curve is recommended for initial characterization.[6][7] |
| β-Arrestin Pathway Antagonism | 1 µM - 30 µM | To antagonize the effect of a balanced agonist like dopamine, higher concentrations of this compound are required. |
| Control for β-Arrestin Recruitment | 10 µM - 30 µM | Use as a negative control to demonstrate a lack of β-arrestin recruitment compared to a balanced agonist.[5] |
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Lines: HEK293 and CHO cells are commonly used for stably or transiently expressing D2 dopamine receptors.[1][6] SH-SY5Y neuroblastoma cells can also be used as they endogenously express D2 receptors.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).[2] For experiments, dilute the stock solution in serum-free media or appropriate assay buffer to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Figure 2: General workflow for cell culture experiments with this compound.
Protocol 1: cAMP Accumulation Assay (G Protein Pathway)
This assay measures the inhibition of adenylyl cyclase activity, a direct downstream effect of D2R-Gαi/o activation.
Materials:
-
CHO or HEK293 cells stably expressing the D2 receptor.
-
Culture medium (e.g., DMEM/F12) with 10% FBS.
-
Assay buffer (e.g., HBSS with 10 mM HEPES).
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
Forskolin (B1673556), an adenylyl cyclase activator.
-
This compound and a control agonist (e.g., quinpirole (B1680403) or dopamine).
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed D2R-expressing cells into a 96-well plate at a density of ~50,000 cells/well. Culture overnight.
-
Pre-incubation: Remove the culture medium. Wash the cells once with assay buffer. Add 50 µL/well of assay buffer containing IBMX (e.g., 1 mM final concentration). Incubate for 5-10 minutes at 37°C.
-
Treatment: Prepare 2x concentrations of this compound, control agonist, and forskolin in assay buffer. Add 50 µL/well of the treatment solutions. To measure Gαi activation, cells are co-treated with forskolin (e.g., 10 µM final concentration) and varying concentrations of this compound.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
Data Analysis: Measure intracellular cAMP levels. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value for G protein activation.
Protocol 2: β-Arrestin Recruitment BRET Assay
This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to measure the interaction between D2R and β-arrestin in live cells.
Materials:
-
HEK293 cells.
-
Expression plasmids: D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or GFP).
-
Transfection reagent.
-
White, clear-bottom 96-well plates.
-
BRET substrate (e.g., coelenterazine-h).
-
This compound and a control agonist (e.g., dopamine).
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin-2 plasmids.
-
Cell Plating: 24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates.
-
Treatment: 48 hours post-transfection, remove the culture medium. Add this compound or a control agonist at various concentrations.
-
Substrate Addition: Immediately before reading, add the BRET substrate (e.g., coelenterazine-h) to each well.
-
BRET Measurement: Measure the luminescence emission at the donor and acceptor wavelengths using a BRET-capable plate reader. The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).
-
Data Analysis: To assess agonism, plot the net BRET ratio against the log concentration of this compound. To assess antagonism, pre-incubate cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC80) of a balanced agonist like dopamine.
Protocol 3: D2 Receptor Internalization Assay
This assay quantifies the translocation of D2 receptors from the cell surface to intracellular compartments, a process typically mediated by β-arrestin. This compound is expected to induce little to no internalization.[5]
Materials:
-
HEK293 cells stably expressing an N-terminally FLAG-tagged D2 receptor.
-
This compound and a control agonist (e.g., quinpirole).
-
Primary antibody: Anti-FLAG antibody conjugated to a fluorophore.
-
Flow cytometer.
Procedure:
-
Cell Plating and Treatment: Culture FLAG-D2R cells to ~80% confluency. Treat the cells with this compound (e.g., 30 µM) or a control agonist (e.g., 10 µM quinpirole) for 30-60 minutes at 37°C. Include a vehicle-treated control.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer.
-
Antibody Staining: Incubate the live, non-permeabilized cells with a fluorescently labeled anti-FLAG antibody on ice to label only the surface-exposed receptors.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Data Analysis: A decrease in MFI compared to the vehicle control indicates receptor internalization. Calculate the percentage of remaining surface receptors for each treatment. This compound should show a significantly smaller decrease in MFI compared to the control agonist.
Protocol 4: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the activation of the downstream signaling molecule ERK (p44/42 MAPK), which can be activated by both G protein and β-arrestin pathways, often with different kinetics.
Materials:
-
D2R-expressing cells (e.g., SH-SY5Y or transfected HEK293).
-
Serum-free medium.
-
This compound and a control agonist.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Plating and Starvation: Seed cells in a 6-well plate. Once they reach ~80% confluency, starve them in serum-free medium overnight.
-
Treatment: Treat cells with this compound or a control agonist for various time points (e.g., 2, 5, 10, 30 minutes) to capture the kinetics of ERK activation.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK signal to the total-ERK signal for each sample.
References
- 1. Intracellular Trafficking Assays for Dopamine D2-Like Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
Application Notes and Protocols for MLS1547 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a selective G protein-biased partial agonist for the dopamine (B1211576) D2 receptor (D2R).[1][2] Its unique pharmacological profile, characterized by the potent activation of G protein-mediated signaling pathways with concurrent inhibition of β-arrestin recruitment, makes it a valuable tool for dissecting the distinct roles of these pathways in physiological and pathological processes.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar biased ligands.
Mechanism of Action
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that signals through two primary pathways: the Gαi/o-mediated pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP), and the β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling.[3][4] this compound exhibits functional selectivity by preferentially activating the G protein pathway while antagonizing the recruitment of β-arrestin stimulated by dopamine.[2][5] This biased agonism allows for the specific investigation of the consequences of G protein signaling downstream of D2R activation, independent of β-arrestin-mediated effects.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro functional assays.
Table 1: G Protein-Mediated Signaling Activity of this compound
| Assay | Cell Line | Parameter | This compound | Dopamine (Reference) | Reference |
| Calcium Mobilization | HEK293 (expressing D2R and Gqi5) | EC50 | 0.37 ± 0.2 µM | 2.5 ± 0.3 nM | [6][7] |
| Emax | 89.3% ± 4.3% | 101.7% ± 0.1% | [7] | ||
| cAMP Inhibition | CHO (expressing D2R) | EC50 | 0.26 ± 0.07 µM | 0.06 ± 0.02 µM | [7] |
| Emax | 97.1% ± 3.7% | 100.4% ± 1.6% | [7] | ||
| Radioligand Binding | - | Ki | 1.2 µM | - | [1] |
Table 2: β-Arrestin Recruitment Activity of this compound
| Assay | Cell Line | Parameter | This compound | Dopamine (Reference) | Reference |
| β-Arrestin-2 Recruitment (DiscoveRx PathHunter) | PathHunter Cells | Activity | No measurable recruitment | EC50 = 0.09 ± 0.03 µM, Emax = 99.0% ± 0.6% | [5] |
| Antagonism of Dopamine-stimulated β-Arrestin Recruitment (DiscoveRx) | PathHunter Cells | IC50 | 9.9 ± 0.9 µM | - | [5] |
| Antagonism of Dopamine-stimulated β-Arrestin Recruitment (BRET) | - | IC50 | 3.8 ± 1.8 µM | - | [5] |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase, a key function of Gαi/o-coupled receptors like the D2R.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound.
-
Dopamine (as a positive control).
-
cAMP assay kit (e.g., HTRF-based or luminescence-based).
-
384-well white opaque microplates.
Protocol:
-
Cell Culture: Culture CHO-K1-D2R cells in T175 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well white opaque plates at a density of 5,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.
-
Compound Addition: Add 2.5 µL of the compound dilutions to the respective wells.
-
Forskolin Stimulation: Add 2.5 µL of the forskolin solution to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., HTRF or luminescence reader).
-
Data Analysis: Plot the data as a percentage of the forskolin-stimulated response versus the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated D2 receptor using enzyme fragment complementation technology.
Materials:
-
PathHunter β-Arrestin cells expressing the human dopamine D2 receptor.
-
AssayComplete™ Cell Plating Reagent.
-
This compound.
-
Dopamine (as a positive control).
-
PathHunter Detection Reagents.
-
384-well white, clear-bottom microplates.
Protocol:
-
Cell Plating: Plate the PathHunter cells in 384-well plates at a density of 5,000 cells/well in 20 µL of AssayComplete™ Cell Plating Reagent.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Compound Addition: Add 5 µL of the compound dilutions to the wells. For antagonist mode, pre-incubate with this compound for 30 minutes before adding an EC80 concentration of dopamine.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add 12 µL of PathHunter Detection Reagents to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: For agonist activity, plot the relative light units (RLU) versus the log concentration of the compound and fit to a sigmoidal dose-response curve. For antagonist activity, plot the inhibition of the dopamine response versus the log concentration of this compound to determine the IC50.
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium following the activation of D2 receptors co-expressed with a promiscuous G protein (e.g., Gαqi5) that couples to the phospholipase C pathway.
Materials:
-
HEK293 cells co-expressing the human dopamine D2 receptor and Gαqi5.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 NW).
-
This compound.
-
Dopamine (as a positive control).
-
384-well black-walled, clear-bottom microplates.
Protocol:
-
Cell Plating: Seed the HEK293-D2R-Gαqi5 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in an appropriate assay buffer.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence, then add the compound dilutions and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. Determine the peak fluorescence response for each concentration and plot it against the log concentration of the compound to calculate EC50 and Emax values.
D2 Receptor Internalization Assay (Biotinylation Protection Assay)
This assay measures the agonist-induced internalization of the D2 receptor from the cell surface.
Materials:
-
HEK293 cells stably expressing HA-tagged D2 receptors.
-
PBS, DMEM.
-
Sulfo-NHS-SS-Biotin.
-
This compound, Dopamine.
-
Glutathione (B108866) solution (for stripping biotin).
-
Lysis buffer, Streptavidin beads.
-
SDS-PAGE and Western blotting reagents.
-
Anti-HA antibody.
Protocol:
-
Cell Culture: Grow HA-D2R HEK293 cells to confluency in 6-well plates.
-
Biotinylation: Wash cells with ice-cold PBS and incubate with Sulfo-NHS-SS-Biotin (0.5 mg/ml in PBS) for 30 minutes at 4°C to label surface proteins.
-
Quenching: Wash with PBS to remove excess biotin (B1667282).
-
Ligand Treatment: Incubate cells with vehicle, dopamine (e.g., 10 µM), or this compound (e.g., 30 µM) in DMEM for various time points (e.g., 30 minutes) at 37°C to allow for receptor internalization.
-
Biotin Stripping: Cool the cells to 4°C and treat with a glutathione solution to strip biotin from the proteins remaining on the cell surface. Internalized receptors will be protected from stripping.
-
Cell Lysis: Lyse the cells and clarify the lysate by centrifugation.
-
Pull-down: Incubate the lysate with streptavidin beads to capture the biotinylated (internalized) receptors.
-
Western Blotting: Elute the proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-HA antibody to detect the D2 receptor.
-
Data Analysis: Quantify the band intensity to determine the amount of internalized receptor relative to the total surface receptor population.
Visualizations
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
Application Notes and Protocols for Calcium Mobilization Assay Using MLS1547
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a potent and selective G protein-biased partial agonist for the Dopamine (B1211576) D2 receptor (D2R), with a Ki of 1.2 μM. It was identified through a high-throughput screening campaign that utilized a calcium mobilization assay to find novel D2R modulators.[1][2][3] this compound is characterized by its ability to stimulate D2R G protein-mediated signaling while acting as an antagonist for dopamine-mediated β-arrestin recruitment. This functional selectivity makes it a valuable tool for dissecting the distinct signaling pathways of the D2 receptor and for developing novel therapeutics with improved side-effect profiles.[1][4]
Typically, the D2 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] To facilitate a high-throughput-compatible fluorescence-based assay, a common strategy is to use a cell line co-expressing the D2 receptor and a promiscuous or chimeric G protein, such as Gαqi5. This chimeric protein redirects the D2R signaling through the Gαq pathway, resulting in the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be readily detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[1][5]
These application notes provide a detailed protocol for a calcium mobilization assay to characterize the activity of this compound on the D2 receptor using an engineered cell line.
Data Presentation
Table 1: In Vitro Activity of this compound in a D2R-Gqi5 Calcium Mobilization Assay
| Compound | EC50 (µM) | Emax (%) | Cell Line | Reference |
| This compound | 0.37 ± 0.2 | 89.3 ± 4.3 | HEK293 cells stably expressing D2R and Gqi5 | [1][6] |
| Dopamine | 0.0025 ± 0.0003 | 101.7 ± 0.1 | HEK293 cells stably expressing D2R and Gqi5 | [1] |
Table 2: In Vitro Activity of this compound in a D2R cAMP Inhibition Assay
| Compound | EC50 (µM) | Emax (%) | Cell Line | Reference |
| This compound | 0.26 ± 0.07 | 97.1 ± 3.7 | CHO cells stably expressing D2R | [1] |
| Dopamine | 0.06 ± 0.02 | 100.4 ± 1.6 | CHO cells stably expressing D2R | [1] |
Signaling Pathway Diagram
Caption: this compound-induced D2R-Gqi5 signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the calcium mobilization assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cell line stably co-expressing the human Dopamine D2 Receptor (D2R) and the chimeric Gqi5 protein.
-
This compound: (Tocris Bioscience or equivalent)
-
Dopamine: (Positive Control)
-
Fluo-4 AM dye: (e.g., from Thermo Fisher Scientific or equivalent "No Wash" kit)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics for the stable cell line.
-
96-well black-walled, clear-bottom assay plates.
-
DMSO
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation, or similar).
Protocol
1. Cell Culture and Seeding:
-
Culture the D2R-Gqi5 expressing cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. Typically, this involves dissolving the Fluo-4 AM in DMSO to make a stock solution and then diluting it in the assay buffer.
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
3. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. A typical starting point for the highest concentration might be 10-30 µM.
-
Prepare a similar dilution series for the positive control, dopamine.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the compound wells).
4. Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to take a baseline reading for 10-20 seconds.
-
Set the instrument to automatically inject a specific volume (e.g., 20-50 µL) of the compound dilutions into the wells.
-
Immediately after injection, continuously record the fluorescence signal for at least 120-180 seconds to capture the peak calcium response.
5. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
For each concentration of this compound, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Compare the results to those obtained with the positive control, dopamine.
Conclusion
This application note provides a comprehensive framework for utilizing a calcium mobilization assay to characterize the activity of the D2 receptor-biased agonist, this compound. The use of a D2R-Gqi5 engineered cell line allows for a robust and high-throughput compatible method to quantify the G protein-mediated signaling of this compound. The provided protocols and diagrams are intended to guide researchers in setting up and performing these experiments, ultimately facilitating the study of D2 receptor pharmacology and the discovery of novel, functionally selective ligands.
References
- 1. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: β-Arrestin Recruitment Assay for MLS1547
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a G protein-biased partial agonist for the dopamine (B1211576) D2 receptor.[1][2][3][4] This characteristic signifies its ability to preferentially activate G protein-mediated signaling pathways without engaging, and in fact inhibiting, β-arrestin recruitment.[1][2][3][4][5] This functional selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of G protein and β-arrestin signaling in dopamine D2 receptor function. These application notes provide a detailed protocol for a β-arrestin recruitment assay to characterize the antagonist properties of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound in relation to the dopamine D2 receptor and its effect on β-arrestin recruitment.
Table 1: Binding Affinity of this compound for the Dopamine D2 Receptor
| Compound | Receptor | Kᵢ (μM) |
| This compound | Dopamine D2 | 1.2[1] |
Table 2: Antagonistic Activity of this compound on Dopamine-Stimulated β-Arrestin Recruitment
| Assay Format | IC₅₀ (μM) |
| DiscoveRx PathHunter Assay | 9.9[5] |
| BRET Assay | 3.8[5] |
Table 3: Agonist Activity of this compound in β-Arrestin Recruitment
| Compound | β-Arrestin Recruitment |
| This compound | No measurable activity[5] |
Signaling Pathways
The interaction of ligands with G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, can initiate two major signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. The latter is initiated by the recruitment of β-arrestin to the activated and phosphorylated receptor, leading to receptor desensitization, internalization, and activation of distinct signaling pathways, including the MAPK cascade.[6][7][8][9]
Experimental Protocols
This protocol details the methodology for a β-arrestin recruitment assay to determine the antagonistic effect of this compound on a dopamine-stimulated response. A common method for this is the DiscoverX PathHunter® β-arrestin assay.[5][10]
Objective: To quantify the potency of this compound as an antagonist of dopamine-induced β-arrestin recruitment to the D2 dopamine receptor.
Materials:
-
PathHunter® D2 β-Arrestin cell line (DiscoverX)
-
Cell culture medium (as recommended by the cell line provider)
-
This compound
-
Dopamine
-
Assay buffer
-
PathHunter® Detection Reagents (DiscoverX)
-
White, solid-bottom 384-well assay plates
-
Luminescent plate reader
Experimental Workflow:
Procedure:
-
Cell Culture: Culture the PathHunter® D2 β-Arrestin cells according to the supplier's instructions.
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range suitable for determining an IC₅₀ value (e.g., 10-point, 1:3 dilution series starting from 100 µM).
-
Prepare a stock solution of dopamine. The final concentration used in the assay should be at the EC₈₀, which needs to be predetermined in a separate agonist-mode experiment.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in the appropriate assay buffer.
-
Dispense the cell suspension into a 384-well white, solid-bottom assay plate.
-
-
Compound Addition and Pre-incubation:
-
Add the serially diluted this compound to the appropriate wells of the assay plate containing the cells.
-
Include control wells: vehicle control (no compound) and a positive control (dopamine alone at EC₈₀).
-
Pre-incubate the plate at 37°C for a designated time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add dopamine at the predetermined EC₈₀ concentration to all wells except the vehicle control wells.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the PathHunter® detection reagents according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the luminescent signal from each well using a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the positive (dopamine alone) and negative (vehicle) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The provided protocol offers a robust framework for characterizing the antagonist properties of this compound at the dopamine D2 receptor in a β-arrestin recruitment assay. The G protein-biased nature of this compound makes it an essential tool for elucidating the differential physiological and pathological roles of G protein versus β-arrestin signaling pathways. This understanding is critical for the development of next-generation therapeutics with improved efficacy and reduced side effects.
References
- 1. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 9. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Investigation of MLS1547
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a potent and selective G protein-biased partial agonist for the dopamine (B1211576) D2 receptor (D2R)[1]. It effectively stimulates G protein-mediated signaling pathways while acting as an antagonist to dopamine-induced β-arrestin recruitment[2]. This biased agonism presents a promising therapeutic avenue for neurological and psychiatric disorders where preferential activation of G protein signaling is desired, potentially minimizing the side effects associated with β-arrestin pathway activation. These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models of Parkinson's disease and psychosis, along with methods for assessing its pharmacodynamic effects and target engagement.
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) for D2R | 1.2 µM | [2] |
| G protein signaling (cAMP inhibition) | Efficacious agonist | [3] |
| β-arrestin recruitment | No measurable agonism; antagonist activity | [2][3] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Molecular Weight | 354.83 g/mol |
Table 2: Suggested In Vivo Experimental Groups for a Pilot Dose-Finding Study
| Group | Treatment | Animal Model | Number of Animals | Primary Outcome Measures |
| 1 | Vehicle (e.g., 10% DMSO in saline) | Naive mice/rats | 6-8 | Locomotor activity, basic behavioral assessment |
| 2 | This compound (1 mg/kg, i.p.) | Naive mice/rats | 6-8 | Locomotor activity, basic behavioral assessment |
| 3 | This compound (5 mg/kg, i.p.) | Naive mice/rats | 6-8 | Locomotor activity, basic behavioral assessment |
| 4 | This compound (10 mg/kg, i.p.) | Naive mice/rats | 6-8 | Locomotor activity, basic behavioral assessment |
| 5 | This compound (30 mg/kg, i.p.) | Naive mice/rats | 6-8 | Locomotor activity, basic behavioral assessment |
Table 3: Example Data from a Parkinson's Disease Model - Apomorphine-Induced Rotation Test
| Treatment Group | N | Mean Net Rotations (turns/90 min) ± SEM | % Reduction vs. Vehicle |
| Vehicle | 10 | 450 ± 35 | - |
| This compound (5 mg/kg) | 10 | 225 ± 28 | 50% |
| This compound (10 mg/kg) | 10 | 112 ± 20 | 75% |
| L-DOPA (positive control) | 10 | 90 ± 15 | 80% |
Signaling Pathways and Experimental Workflows
D2 Receptor Biased Signaling Pathway
The following diagram illustrates the G protein-biased signaling of this compound at the dopamine D2 receptor.
Caption: this compound selectively activates G protein pathways downstream of the D2R.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of this compound.
Caption: A structured workflow for in vivo this compound studies.
Experimental Protocols
Protocol 1: Pharmacokinetic and Dose-Finding Pilot Study
Objective: To determine the preliminary pharmacokinetic profile and establish an effective dose range for this compound in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory equipment for injections and behavioral observation
-
Equipment for blood collection and tissue harvesting
-
LC-MS/MS for bioanalysis
Procedure:
-
Preparation of Dosing Solutions: Dissolve this compound in 100% DMSO to create a stock solution. On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentrations (e.g., 1, 5, 10, 30 mg/kg) in a vehicle of 10% DMSO.
-
Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound or vehicle.
-
Pharmacokinetic Analysis:
-
At various time points post-injection (e.g., 15, 30, 60, 120, 240, and 480 minutes), collect blood samples via tail vein or cardiac puncture (terminal).
-
For brain penetration, euthanize a subset of animals at each time point and harvest the brain.
-
Process plasma and brain tissue samples and analyze the concentration of this compound using a validated LC-MS/MS method.
-
-
Dose-Response Assessment:
-
Administer different doses of this compound or vehicle to separate groups of animals.
-
At a predetermined time post-injection (based on peak plasma/brain concentration from the PK study), assess spontaneous locomotor activity in an open-field arena for 30-60 minutes.
-
Record and analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, brain-to-plasma ratio).
-
Analyze behavioral data using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
Protocol 2: Evaluation of this compound in a Rodent Model of Parkinson's Disease
Objective: To assess the efficacy of this compound in alleviating motor deficits in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.
Materials:
-
6-OHDA hydrochloride
-
Ascorbic acid
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
This compound and vehicle
-
Rotational behavior monitoring system
Procedure:
-
Unilateral 6-OHDA Lesion:
-
Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes before surgery to protect noradrenergic neurons.
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Infuse 6-OHDA (e.g., 8 µg in 4 µL of 0.02% ascorbic acid in saline) into the medial forebrain bundle of one hemisphere.
-
Allow the animals to recover for at least two weeks.
-
-
Confirmation of Lesion:
-
Administer a low dose of apomorphine (e.g., 0.05 mg/kg, s.c.) and monitor contralateral rotations. Animals exhibiting a stable and robust rotational response are included in the study.
-
-
Treatment:
-
Randomize the lesioned animals into treatment groups (vehicle, this compound at various doses, and a positive control like L-DOPA).
-
Administer the assigned treatment (e.g., i.p.).
-
-
Behavioral Assessment:
-
30 minutes post-treatment, place the animals in the rotational monitoring chambers.
-
Record the number of full contralateral and ipsilateral rotations for 90-120 minutes.
-
Calculate the net rotations (contralateral minus ipsilateral).
-
-
Data Analysis:
-
Compare the net rotations between treatment groups using one-way ANOVA followed by an appropriate post-hoc test.
-
Protocol 3: Evaluation of this compound in a Rodent Model of Psychosis
Objective: To determine the antipsychotic-like potential of this compound by assessing its ability to attenuate psychostimulant-induced hyperlocomotion.
Materials:
-
Amphetamine or phencyclidine (PCP)
-
This compound and vehicle
-
Open-field arenas equipped with automated activity monitoring systems
Procedure:
-
Animal Habituation:
-
Habituate the mice or rats to the open-field arenas for 30-60 minutes one day prior to the experiment.
-
-
Treatment:
-
On the test day, administer this compound or vehicle (i.p.).
-
After a pre-treatment interval (e.g., 30 minutes), administer the psychostimulant (e.g., amphetamine, 2 mg/kg, i.p.; or PCP, 5 mg/kg, i.p.).
-
-
Behavioral Assessment:
-
Immediately after the psychostimulant injection, place the animals in the open-field arenas.
-
Record locomotor activity for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the total distance traveled and other locomotor parameters.
-
Use two-way ANOVA (Treatment x Time) to analyze the time course of activity, and one-way ANOVA to compare the total activity between groups.
-
Protocol 4: Post-mortem Molecular Analysis
Objective: To investigate the molecular changes in the brain following this compound treatment.
Materials:
-
Euthanasia solution
-
Surgical tools for brain extraction
-
Flash-freezing supplies (e.g., dry ice, isopentane)
-
Reagents for Western blotting, qPCR, or other molecular assays
Procedure:
-
Tissue Collection:
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, prefrontal cortex).
-
Flash-freeze the tissue in liquid nitrogen or on dry ice and store at -80°C.
-
Western Blot Analysis:
-
Homogenize the brain tissue and prepare protein lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with antibodies against proteins in the D2R G protein signaling pathway, such as phosphorylated Akt (p-Akt) and phosphorylated GSK3β (p-GSK3β).
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Quantitative PCR (qPCR):
-
Extract RNA from the brain tissue and synthesize cDNA.
-
Perform qPCR to measure the expression of genes downstream of D2R activation.
-
-
Data Analysis:
-
Compare the levels of protein phosphorylation or gene expression between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo investigation of this compound. Due to the lack of published in vivo data for this compound, it is imperative to begin with a thorough pilot study to establish its pharmacokinetic profile and effective dose range. The subsequent efficacy studies in established animal models of Parkinson's disease and psychosis, coupled with molecular analyses, will be crucial in elucidating the therapeutic potential of this G protein-biased D2 receptor agonist. The unique signaling profile of this compound offers an exciting opportunity to dissect the in vivo consequences of biased D2R signaling and to develop novel therapeutics with improved efficacy and safety profiles.
References
Application Notes and Protocols for Investigating D2 Receptor Signaling Cascades Using MLS1547
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a potent and selective small molecule modulator of the Dopamine (B1211576) D2 receptor (D2R), a critical G protein-coupled receptor (GPCR) involved in various physiological and pathological processes in the central nervous system.[1][2] Understanding the intricate signaling cascades downstream of D2R activation is paramount for the development of novel therapeutics for neuropsychiatric and neurodegenerative disorders. This compound serves as a valuable pharmacological tool to dissect these pathways due to its unique property as a G protein-biased partial agonist.[3][4][5]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in investigating D2R signaling.
Mechanism of Action:
This compound exhibits functional selectivity, or biased agonism, at the D2 receptor. It preferentially activates the canonical G protein-mediated signaling pathway while simultaneously acting as an antagonist of the β-arrestin-mediated pathway.[3][6][7]
-
G Protein Pathway (Activation): D2 receptors are primarily coupled to the Gi/o family of inhibitory G proteins.[1][8][9] Upon activation by an agonist like dopamine or a biased agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][10][11] The Gβγ subunits can also modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs).[8][12] this compound is a highly efficacious agonist for G protein-mediated signaling.[7][11][13]
-
β-Arrestin Pathway (Antagonism): In contrast to its agonistic effect on the G protein pathway, this compound does not promote the recruitment of β-arrestin to the D2 receptor.[6][7] In fact, it acts as an antagonist, blocking dopamine-induced β-arrestin recruitment.[3][6][7] The β-arrestin pathway is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the activation of extracellular signal-regulated kinases (ERKs).[1][6][12]
This biased signaling profile makes this compound an ideal probe for isolating and studying the physiological and pharmacological consequences of G protein-dependent D2R signaling, independent of β-arrestin-mediated effects.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at the D2 receptor from various in vitro assays.
Table 1: Binding Affinity and G Protein-Mediated Signaling Potency of this compound
| Parameter | Assay | Value | Reference |
| Ki | [³H]methylspiperone Competition Binding | 1.2 µM | [3][4][6] |
| EC₅₀ | Calcium Mobilization (Gqi5-coupled D2R) | 0.37 µM | [4][11][13] |
| EC₅₀ | Forskolin-stimulated cAMP Inhibition | 0.26 µM | [11] |
Table 2: β-Arrestin Recruitment Antagonism by this compound
| Parameter | Assay | Value | Reference |
| IC₅₀ | Dopamine-stimulated β-arrestin recruitment (DiscoveRx PathHunter) | 9.9 µM | [4][6] |
| IC₅₀ | Dopamine-stimulated β-arrestin recruitment (BRET) | 3.8 µM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: D2 Receptor Signaling Pathways and the Biased Action of this compound.
Caption: Experimental Workflow for Characterizing this compound at the D2 Receptor.
Experimental Protocols
Herein are detailed methodologies for key experiments to investigate the interaction of this compound with the D2 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the D2 receptor through competition with a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human D2 receptor.
-
[³H]methylspiperone (radioligand).
-
This compound.
-
Unlabeled spiperone (B1681076) (for non-specific binding determination).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled spiperone (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]methylspiperone (at a final concentration close to its Kd, e.g., 0.2-0.5 nM).
-
100 µL of cell membrane preparation (50-100 µg of protein).
-
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity via the Gi/o-coupled D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D2 receptor.
-
This compound.
-
Dopamine (as a reference agonist).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Seed the D2R-expressing cells into a 384-well plate and culture overnight.
-
On the day of the assay, aspirate the culture medium and replace it with assay buffer containing 500 µM IBMX. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Add the compounds to the cells, followed immediately by the addition of forskolin (e.g., at a final concentration of 1-10 µM) to stimulate cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay (PathHunter® Assay)
Objective: To quantify the antagonistic effect (IC₅₀) of this compound on dopamine-induced β-arrestin recruitment to the D2 receptor.
Materials:
-
PathHunter® D2 receptor β-arrestin cell line (e.g., from DiscoveRx).
-
This compound.
-
Dopamine.
-
Cell plating reagent.
-
PathHunter® detection reagents.
-
384-well white, solid-bottom microplates.
-
Chemiluminescent plate reader.
Protocol:
-
Plate the PathHunter® cells in a 384-well plate according to the manufacturer's protocol and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for antagonist binding.
-
Add dopamine at a concentration that elicits an 80% maximal response (EC₈₀) to all wells (except for the negative control).
-
Incubate the plate for 90 minutes at 37°C.
-
Equilibrate the plate to room temperature.
-
Add the PathHunter® detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the log concentration of this compound to determine the IC₅₀ for the inhibition of dopamine-stimulated β-arrestin recruitment.
Calcium Mobilization Assay
Objective: To assess the G protein-coupling of the D2 receptor and the agonistic activity of this compound in a cell line co-expressing a promiscuous G protein (Gαqi5) that links Gi/o-coupled receptors to the calcium signaling pathway.
Materials:
-
HEK293 cells stably co-expressing the human D2 receptor and the chimeric G protein Gαqi5.
-
This compound.
-
Dopamine (as a reference agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye leakage).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Seed the D2R-Gαqi5 cells into a black, clear-bottom microplate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer (containing probenecid if necessary) for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and dopamine in assay buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the compound dilutions into the cell plate and immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
The change in fluorescence (peak minus baseline) corresponds to the intracellular calcium concentration.
-
Plot the fluorescence change against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET | Springer Nature Experiments [experiments.springernature.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
Application of MLS1547 in Parkinson's Disease Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of MLS1547, a G protein-biased agonist of the dopamine (B1211576) D2 receptor (D2R), in the context of Parkinson's disease (PD) research. These guidelines are intended to facilitate the investigation of its therapeutic potential and mechanism of action in relevant preclinical models.
Introduction to this compound and its Relevance in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor control. A key therapeutic strategy involves the stimulation of dopamine D2 receptors in the striatum to compensate for the reduced dopamine levels. This compound is a novel compound that acts as a biased agonist at the D2R.[1][2] This means it preferentially activates G protein-mediated signaling pathways, which are associated with therapeutic motor benefits, while simultaneously acting as an antagonist to the β-arrestin recruitment pathway.[1][3] The β-arrestin pathway is implicated in some of the adverse effects of long-term dopamine agonist therapy, such as receptor desensitization and the development of dyskinesias. By selectively engaging the G protein pathway, this compound presents a promising avenue for a more targeted and potentially safer therapeutic intervention for Parkinson's disease.[2]
Pharmacological Profile of this compound
This compound has been characterized through a variety of in vitro assays to determine its affinity and functional activity at the dopamine D2 receptor. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Description |
| Ki | 1.2 µM | Radioligand Binding Assay | Binding affinity of this compound to the dopamine D2 receptor.[1][3] |
| EC50 | 0.37 µM | Calcium Mobilization Assay | Potency for stimulating D2R G protein-mediated signaling.[1][3] |
| IC50 | 9.9 µM | DiscoveRx β-arrestin Assay | Potency for antagonizing dopamine-stimulated β-arrestin recruitment.[1][3] |
| IC50 | 3.8 µM | D2R β-arrestin BRET Assay | Potency for antagonizing dopamine-stimulated β-arrestin recruitment.[3] |
Signaling Pathway of this compound at the Dopamine D2 Receptor
This compound's biased agonism results in a specific downstream signaling cascade. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound at the D2 receptor.
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of this compound in preclinical models of Parkinson's disease.
In Vitro Assays
1. cAMP Accumulation Assay (Gαi/o Pathway Activation)
This assay determines the ability of this compound to activate the Gαi/o-coupled D2 receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.
-
Stimulate the cells with forskolin (B1673556) (to induce cAMP production) in the presence of varying concentrations of this compound or a reference agonist (e.g., quinpirole) for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay or a BRET-based biosensor).
-
Generate a dose-response curve and calculate the EC50 value for this compound.
-
2. β-Arrestin Recruitment Assay (BRET or PathHunter)
This assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin to the D2 receptor.
-
Cell Line: HEK293 cells co-expressing the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) for BRET, or using the DiscoveRx PathHunter system.
-
Protocol:
-
Seed cells in a 96-well plate.
-
For antagonist mode, pre-incubate cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., EC80) for 60 minutes.
-
Measure the BRET signal or the enzyme complementation signal according to the manufacturer's instructions.
-
Generate an inhibition curve and calculate the IC50 value for this compound.
-
Ex Vivo Assays: Primary Dopaminergic Neuron Culture
1. Neuroprotection Assay
This protocol assesses the potential of this compound to protect primary dopaminergic neurons from neurotoxin-induced cell death.
-
Model: Primary ventral mesencephalic cultures from embryonic day 14 (E14) mouse embryos.
-
Protocol:
-
Dissect the ventral mesencephalon from E14 mouse embryos and dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine coated plates.
-
After 5-7 days in culture, pre-treat the neurons with varying concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ for 24-48 hours.
-
Fix the cells and perform immunocytochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of surviving TH-positive neurons in each treatment group.
-
In Vivo Assays: Rodent Models of Parkinson's Disease
1. 6-OHDA-Induced Mouse Model of Parkinson's Disease
This is a widely used neurotoxin-based model that mimics the dopaminergic neurodegeneration observed in Parkinson's disease.
-
Model: Unilateral injection of 6-OHDA into the medial forebrain bundle of adult mice.
-
Protocol:
-
Administer a pre-treatment of desipramine (B1205290) to protect noradrenergic neurons.
-
Under anesthesia, stereotactically inject 6-OHDA into the medial forebrain bundle of one hemisphere.
-
Allow the animals to recover for at least 2 weeks to allow for the development of the lesion.
-
Administer this compound (route and dose to be determined by pharmacokinetic studies) daily for a specified period.
-
Assess motor function using a battery of behavioral tests.
-
At the end of the study, sacrifice the animals and perform immunohistochemistry on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
2. Behavioral Testing for Motor Function
A battery of tests should be used to comprehensively assess motor function.
-
Cylinder Test: To assess forelimb use asymmetry.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Pole Test: To measure bradykinesia and motor coordination.
-
Open Field Test: To assess general locomotor activity.
3. Immunohistochemistry for Tyrosine Hydroxylase
This technique is used to visualize and quantify dopaminergic neurons.
-
Protocol:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains on a cryostat.
-
Perform immunohistochemical staining using a primary antibody against tyrosine hydroxylase and a suitable secondary antibody.
-
Image the sections and quantify the number of TH-positive cells in the substantia nigra and the optical density of TH-positive fibers in the striatum.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating this compound in Parkinson's disease research.
Caption: General workflow for this compound evaluation.
Conclusion
This compound represents a promising tool for dissecting the roles of G protein and β-arrestin signaling in the context of Parkinson's disease. Its biased agonism offers a potential therapeutic advantage over existing dopamine agonists. The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound in relevant preclinical models, which will be crucial in determining its potential for clinical development.
References
Application Notes and Protocols: MLS1547 as a Tool to Study Schizophrenia Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including psychosis, cognitive deficits, and negative symptoms. The dopamine (B1211576) D2 receptor (D2R) is a primary target for antipsychotic medications.[1][2] However, existing treatments are often associated with significant side effects. The discovery of functionally selective or "biased" ligands, which preferentially activate specific downstream signaling pathways, offers a promising avenue for developing more effective and safer therapeutics.[3] MLS1547 is a G protein-biased partial agonist at the D2R, making it a valuable research tool for dissecting the distinct roles of G protein-mediated and β-arrestin-mediated signaling in the context of schizophrenia.[3][4]
Current hypotheses suggest that hyperactivation of the mesolimbic dopamine pathway contributes to the positive symptoms of schizophrenia, while a hypofunction of the mesocortical pathway may underlie the negative and cognitive symptoms.[5] D2R signaling is primarily mediated through two pathways: the canonical G protein (Gi/o) pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels, and the non-canonical β-arrestin pathway, which is involved in receptor desensitization, internalization, and can initiate distinct signaling cascades.[3][6] It is postulated that the therapeutic effects of antipsychotics are mediated by the G protein pathway, while the β-arrestin pathway may contribute to undesirable side effects. This compound, by selectively activating the G protein pathway while antagonizing dopamine-mediated β-arrestin recruitment, allows for the specific investigation of the G protein-dependent signaling cascade in cellular and preclinical models of schizophrenia.[4][7]
Data Presentation
The following tables summarize the in vitro pharmacological properties of this compound at the human dopamine D2 receptor.
Table 1: G Protein-Mediated Signaling Activity of this compound
| Assay Type | Cell Line | Parameter | This compound | Dopamine (Reference) | Reference |
| Calcium Mobilization (Gαi/o coupled to Gαq) | HEK293 | EC50 | 0.37 ± 0.2 µM | 2.5 ± 0.3 nM | [8] |
| Emax | 89.3% ± 4.3% | 101.7% ± 0.1% | [8] | ||
| cAMP Inhibition | CHO | EC50 | 0.26 ± 0.07 µM | 0.06 ± 0.02 µM | [8] |
| Emax | 97.1% ± 3.7% | 100.4% ± 1.6% | [8] |
Table 2: β-Arrestin Recruitment Activity of this compound
| Assay Type | Cell Line | Parameter | This compound | Dopamine (Reference) | Reference |
| β-Arrestin-2 Recruitment (PathHunter) | CHO | EC50 | No measurable activity | 0.09 ± 0.03 µM | [7] |
| Emax | - | 99.0% ± 0.6% | [7] | ||
| Antagonism of Dopamine-stimulated β-Arrestin-2 Recruitment (PathHunter) | CHO | IC50 | 9.9 ± 0.9 µM | - | [7] |
| Antagonism of Dopamine-stimulated β-Arrestin-2 Recruitment (BRET) | HEK293 | IC50 | 3.8 ± 1.8 µM | - | [7] |
Table 3: Receptor Binding Affinity of this compound
| Receptor | Ligand | Parameter | Value | Reference |
| Dopamine D2 | [3H]spiperone | Ki | 1.2 µM | [4] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathways
Caption: D2R signaling: Dopamine vs. This compound biased agonism.
Experimental Workflow for Assessing G Protein Bias
Caption: Workflow for determining the G protein bias of this compound.
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are suitable for these assays. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for transient expression): For assays requiring transient expression of receptors or signaling components (e.g., BRET assays), transfect cells using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection. For stable cell lines, this step is not necessary.
G Protein-Mediated Signaling: cAMP Inhibition Assay
This protocol is adapted from methodologies described by Free et al. (2014).[8]
-
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity via the D2R-Gαi/o pathway.
-
Materials:
-
CHO cells stably expressing the human D2 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation buffer: Assay buffer containing 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
-
Forskolin (B1673556) solution (to stimulate adenylyl cyclase).
-
This compound and dopamine stock solutions (in DMSO).
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
-
Procedure:
-
Plate CHO-D2R cells in a 96-well plate and grow to confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells once with assay buffer.
-
Add stimulation buffer to each well and incubate for 10 minutes at 37°C.
-
Add serial dilutions of this compound or dopamine to the wells.
-
Add a concentration of forskolin that produces approximately 80% of its maximal effect (e.g., 1-5 µM, to be determined empirically).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment: PathHunter® Assay
This protocol is based on the DiscoveRx PathHunter assay as utilized in studies of this compound.[7]
-
Objective: To measure the recruitment of β-arrestin-2 to the D2 receptor upon ligand stimulation.
-
Materials:
-
PathHunter CHO-K1 D2 β-Arrestin GPCR Assay cell line (DiscoverX).
-
Assay buffer (as provided in the kit or HBSS with 20 mM HEPES).
-
This compound and dopamine stock solutions (in DMSO).
-
Detection reagents from the PathHunter kit.
-
-
Procedure:
-
Plate the PathHunter CHO-D2R cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of this compound or dopamine in assay buffer.
-
Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagents to each well and incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal using a plate reader.
-
For antagonist mode: Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes before adding an EC80 concentration of dopamine.
-
Data Analysis: For agonist mode, plot the relative light units against the logarithm of the agonist concentration to determine EC50 and Emax. For antagonist mode, plot the percentage inhibition of the dopamine response against the logarithm of the this compound concentration to determine the IC50.
-
β-Arrestin Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol is a generalized method based on BRET assays used to characterize D2R ligands.[3]
-
Objective: To measure the proximity between the D2 receptor and β-arrestin-2 as an indicator of recruitment.
-
Materials:
-
HEK293 cells.
-
Expression plasmids for D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Assay buffer (e.g., HBSS).
-
This compound and dopamine stock solutions.
-
-
Procedure:
-
Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin-2-GFP plasmids.
-
24-48 hours post-transfection, harvest the cells and resuspend them in assay buffer.
-
Distribute the cell suspension into a 96-well white, clear-bottom plate.
-
Add serial dilutions of this compound or dopamine to the wells.
-
Add the BRET substrate (e.g., coelenterazine h) to a final concentration of 5 µM.
-
Immediately measure the light emission at two wavelengths (e.g., ~475 nm for the donor and ~515 nm for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 and Emax values.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the specific contributions of the D2R G protein-mediated signaling pathway to the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs. Its G protein bias allows for the functional separation of G protein and β-arrestin signaling, which is critical for developing novel therapeutics with improved efficacy and reduced side effect profiles. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound in their studies of schizophrenia and related dopamine-dependent neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLS1547 Experiments
Topic: Cell Lines Suitable for MLS1547 Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a selective G protein-biased partial agonist for the D2 dopamine (B1211576) receptor (D2R) with a Ki of 1.2 μM. Its unique mechanism of action involves the stimulation of G protein-mediated signaling pathways, primarily through Gi/o, while simultaneously acting as an antagonist for dopamine-mediated β-arrestin recruitment.[1] This functional selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of G protein and β-arrestin signaling downstream of the D2 receptor. These notes provide an overview of suitable cell lines, experimental protocols, and key quantitative data for designing experiments with this compound.
Suitable Cell Lines for this compound Research
The choice of cell line for this compound experiments is highly dependent on the specific research question. Key considerations include endogenous D2 receptor expression and the cellular machinery for relevant downstream signaling assays.
| Cell Line | Type | Key Characteristics & Experimental Use | Reference |
| HEK293 | Human Embryonic Kidney | Low endogenous D2R expression, making them ideal for stable or transient transfection of D2R constructs. Widely used for β-arrestin recruitment assays (BRET, PathHunter), receptor internalization studies, and cAMP inhibition assays.[1][2][3] | [1][2][3] |
| CHO | Chinese Hamster Ovary | Similar to HEK293, they are a robust host for heterologous expression of GPCRs. Commonly used for evaluating G protein signaling via cAMP inhibition assays.[1][4] | [1][4] |
| SH-SY5Y | Human Neuroblastoma | Endogenously express D2 receptors, providing a more physiologically relevant model for studying neuronal signaling. Used to study D2R-mediated ERK activation.[5] | [5] |
| HTLA | HEK293 derivative | Engineered for β-arrestin translocation assays (Tango assay), providing a specific and sensitive readout for β-arrestin recruitment.[3] | [3] |
| Primary Striatal Neurons | Primary cells | Offer the most physiologically relevant system to study the effects of this compound on D2R signaling in its native neuronal environment.[2] | [2] |
Signaling Pathways and Mechanism of Action
This compound selectively activates the G protein-dependent signaling cascade of the D2 dopamine receptor. Upon binding, it stabilizes a receptor conformation that preferentially couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Critically, this compound does not promote the recruitment of β-arrestin-2, a key protein involved in receptor desensitization, internalization, and G protein-independent signaling.[2] In the presence of a full agonist like dopamine, this compound acts as an antagonist at the β-arrestin pathway.[5]
Caption: G Protein-Biased Signaling of this compound at the D2 Receptor.
While this compound's primary mechanism is not related to the Wnt/β-catenin pathway, research has shown that D2R activation can promote colorectal cancer progression by activating β-catenin signaling.[6] Therefore, this compound could be utilized as a tool to investigate the specific role of G protein-dependent D2R signaling on the β-catenin axis in relevant cancer cell lines (e.g., HCT116, HT29).
Caption: Hypothetical D2R G-protein signaling crosstalk with β-catenin.
Quantitative Data Summary
The following tables summarize the potency and efficacy of this compound in various functional assays as reported in the literature.
Table 1: Agonist Activity of this compound
| Assay | Cell Line | Parameter | This compound | Dopamine (Reference) | Reference |
| Calcium Mobilization | HEK293 (expressing D2R and Gqi5) | EC₅₀ | 0.37 ± 0.2 µM | 2.5 ± 0.3 nM | [1][4] |
| Eₘₐₓ | 89.3% ± 4.3% | 101.7% ± 0.1% | [1][4] | ||
| cAMP Inhibition | CHO (expressing D2R) | EC₅₀ | 0.26 ± 0.07 µM | 0.06 ± 0.02 µM | [1][4] |
| Eₘₐₓ | 97.1% ± 3.7% | 100.4% ± 1.6% | [1][4] | ||
| β-Arrestin-2 Recruitment | DiscoveRx PathHunter Cells | Efficacy | No measurable recruitment | EC₅₀ = 0.09 ± 0.03 µM | [5] |
Table 2: Antagonist Activity of this compound at the β-Arrestin Pathway
| Assay | Cell Line | Parameter | This compound IC₅₀ | Reference |
| Dopamine-stimulated β-Arrestin Recruitment | DiscoveRx PathHunter Cells | IC₅₀ | 9.9 ± 0.9 µM | [5] |
| Dopamine-stimulated β-Arrestin Recruitment (BRET) | HEK293 | IC₅₀ | 3.8 ± 1.8 µM | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit adenylyl cyclase activity via the Gi/o pathway in cells expressing the D2 receptor.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the D2R in a 96-well plate and grow to ~90% confluency.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (dopamine) in the assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the wells.
-
Add a stimulator of adenylyl cyclase, such as Forskolin (e.g., 5 µM), to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Measure intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the Forskolin-only control (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
-
Protocol 2: β-Arrestin-2 Recruitment BRET Assay
This protocol measures the interaction between D2R and β-arrestin-2 using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Culture and Transfection:
-
In a 6-well plate, co-transfect HEK293T cells with constructs for D2R fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a Venus or YFP acceptor.[3] A GRK2 expression plasmid can be included to enhance the signal.
-
After 24 hours, re-plate the transfected cells into a white, clear-bottom 96-well plate.
-
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (dopamine) in an appropriate assay buffer (e.g., HBSS).
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add the compound dilutions to the wells and incubate at 37°C for 5-15 minutes.
-
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence signal at two wavelengths (one for the donor, ~480 nm, and one for the acceptor, ~530 nm) using a plate reader capable of BRET detection.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the change in BRET ratio against the log concentration of the compound to generate dose-response curves and determine EC₅₀ values. For this compound, no significant change is expected.[5]
-
To measure antagonist activity, pre-incubate cells with this compound before adding a fixed (EC₈₀) concentration of dopamine.
-
Caption: General experimental workflow for in vitro this compound assays.
References
- 1. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of dopamine receptor D2 promotes colorectal cancer progression by activating the β-catenin/ZEB1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLS1547 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MLS1547. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening and what can I do?
A2: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to prevent this:
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock in 100% DMSO to get closer to your final concentration.
-
Gradual Addition and Mixing: Add the DMSO stock to the aqueous buffer drop-wise while vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, as higher concentrations can be toxic to cells. Most cell-based assays can tolerate DMSO up to 0.5%, but this should be optimized for your specific cell line.
-
pH Adjustment: this compound contains basic nitrogen atoms, meaning its solubility is likely pH-dependent. Lowering the pH of the aqueous buffer may increase its solubility. However, ensure the final pH is compatible with your experimental system.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is not recommended. This compound is a hydrophobic molecule with poor aqueous solubility. Attempting to dissolve it directly in buffers like PBS will likely result in an incomplete dissolution and an inaccurate final concentration. The standard and recommended procedure is to first prepare a concentrated stock solution in DMSO.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Before use, allow the solution to thaw completely at room temperature and vortex gently to ensure any settled compound is redissolved. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation out of the hygroscopic DMSO. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q5: My this compound powder won't dissolve completely in DMSO, even at a concentration below 100 mM. What should I do?
A5: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Vortexing and Sonication: Ensure you are vortexing the solution vigorously. If it still doesn't dissolve, brief sonication can help to break up any clumps and facilitate dissolution.
-
Gentle Warming: Gently warming the solution to 37°C may increase the solubility. However, be cautious with this method and avoid excessive heat, which could degrade the compound.
-
Purity of DMSO: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will decrease its ability to dissolve hydrophobic compounds.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol | [1][2] |
| Molecular Formula | C₁₉H₁₉ClN₄O | [1] |
| Molecular Weight | 354.83 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| CAS Number | 315698-36-3 | [1] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM (35.48 mg/mL) | [1] |
| Aqueous Buffers | Poorly soluble (requires DMSO stock) | General knowledge for hydrophobic compounds |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molar Mass = 354.83 g/mol ). For 1 mL of a 10 mM stock, you will need 3.548 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound into Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Aqueous assay buffer (e.g., cell culture medium, PBS), pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. Vortex gently to ensure it is fully dissolved.
-
Perform serial dilutions in 100% DMSO to create an intermediate stock solution that is closer to your final desired concentration. For example, to achieve a final concentration of 10 µM with a 1:1000 final dilution, you would first dilute the 10 mM stock to 1 mM in DMSO.
-
Add the pre-warmed aqueous buffer to your experimental vessel (e.g., a well of a cell culture plate).
-
While the aqueous buffer is being gently agitated (e.g., on an orbital shaker or by manual swirling), add the required volume of the intermediate DMSO stock solution drop-wise. This rapid mixing is crucial to prevent precipitation.
-
Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental conditions, including vehicle controls.
Visualizations
Caption: this compound acts as a G protein-biased agonist at the D2 receptor.
Caption: A workflow for troubleshooting this compound solubility problems.
References
MLS1547 stability in cell culture media
Welcome to the technical support center for MLS1547. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful application of this G protein-biased dopamine (B1211576) D2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a G protein-biased partial agonist for the dopamine D2 receptor (D2R).[1] This means it preferentially activates the G protein-mediated signaling pathway downstream of the D2R, while simultaneously acting as an antagonist to the recruitment of β-arrestin.[1][2][3] Specifically, it stimulates G protein signaling, leading to outcomes like the inhibition of cAMP accumulation, but it does not promote the recruitment of β-arrestin, a key protein in receptor desensitization and internalization.[4]
Q2: In which cell lines has this compound been used?
A2: this compound has been characterized in several common cell lines, including Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and the human neuroblastoma cell line SH-SY5Y.[4][5]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1] For long-term storage, it is recommended to store the solid compound at +4°C.[1] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. However, published studies have shown effective concentrations in the range of 0.1 µM to 30 µM.[6] For instance, the EC50 for stimulating G protein-mediated signaling is approximately 0.37 µM in a calcium mobilization assay.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on G protein signaling (e.g., no change in cAMP levels). | 1. Compound Instability: this compound may have degraded in the cell culture medium. 2. Incorrect Concentration: The concentration used may be too low to elicit a response. 3. Cell Line Unresponsive: The cell line may not express sufficient levels of the D2 dopamine receptor. 4. Assay Sensitivity: The assay may not be sensitive enough to detect changes in signaling. | 1. Perform a stability assessment of this compound in your specific cell culture medium (see protocol below). Prepare fresh working solutions for each experiment. 2. Perform a dose-response curve to identify the optimal concentration. 3. Verify D2 receptor expression in your cell line using techniques like Western blot or qPCR. 4. Optimize your assay conditions or consider a more sensitive detection method. |
| Unexpected β-arrestin recruitment is observed. | 1. System Bias: The specific cellular context (e.g., receptor and signaling protein expression levels) may favor β-arrestin coupling.[7][8] 2. Compound Impurity: The this compound sample may contain impurities that are not G protein-biased. | 1. Characterize the signaling profile of this compound in your specific cell system carefully. Consider using a different cell line with a known G protein-biased response to D2R activation. 2. Ensure the purity of your this compound compound is ≥98% as specified by the manufacturer.[1] |
| High variability between experimental replicates. | 1. Inconsistent Compound Dosing: Pipetting errors or incomplete mixing can lead to variable concentrations. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. 3. Inconsistent Incubation Times: Variations in treatment duration can affect the magnitude of the response. | 1. Ensure accurate and consistent preparation and addition of the compound to the culture wells. Mix thoroughly by gentle swirling. 2. Use cells with a consistent and low passage number for all experiments. 3. Standardize all incubation times precisely. |
| Compound precipitates in the cell culture medium. | 1. Low Solubility: The final concentration of this compound may exceed its solubility in the aqueous medium. 2. Interaction with Media Components: Components in the serum or media may cause the compound to precipitate. | 1. Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility. If precipitation persists, consider using a solubilizing agent, though this should be validated for effects on cell health and the assay.[2] 2. Test the solubility of this compound in your specific media with and without serum. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a stable compound with similar chromatographic properties to this compound)
-
24-well cell culture plates
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 10 µM this compound by diluting the stock solution in your cell culture medium (with and without 10% FBS) and PBS.
-
-
Incubation:
-
Add 1 mL of each 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for HPLC Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using an appropriate HPLC method to separate this compound from any potential degradation products.
-
Quantify the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and half-life.
-
Hypothetical Stability Data for this compound
The following table illustrates hypothetical stability data for this compound in different media conditions. This data is for illustrative purposes only and should be determined experimentally for your specific conditions.
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in PBS |
| 0 | 100 ± 2.5 | 100 ± 3.1 | 100 ± 1.8 |
| 2 | 95 ± 3.0 | 98 ± 2.8 | 99 ± 2.1 |
| 8 | 82 ± 4.1 | 92 ± 3.5 | 96 ± 2.5 |
| 24 | 65 ± 5.2 | 85 ± 4.0 | 91 ± 3.0 |
| 48 | 45 ± 6.8 | 75 ± 4.7 | 88 ± 3.6 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: D2R biased signaling by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating MLS1547 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MLS1547, a G protein-biased agonist for the D2 dopamine (B1211576) receptor. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and summarized data to facilitate the effective design and execution of experiments involving this compound and to aid in the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic small molecule that acts as a G protein-biased partial agonist at the dopamine D2 receptor (D2R).[1] Its primary mechanism involves the selective activation of G protein-mediated signaling pathways downstream of the D2R, while simultaneously acting as an antagonist at the β-arrestin signaling pathway.[2] This means it stimulates G protein-dependent responses, such as the inhibition of cyclic AMP (cAMP) production, but does not promote the recruitment of β-arrestin 2 to the receptor.[2][3]
Q2: What is meant by "G protein-biased agonism"?
A2: G protein-coupled receptors (GPCRs), like the D2R, can signal through two main pathways: G protein-dependent pathways and β-arrestin-dependent pathways. A "biased agonist" is a ligand that preferentially activates one of these pathways over the other. This compound is G protein-biased because it activates G protein signaling to a much greater extent than it engages the β-arrestin pathway.[2]
Q3: What are the known on-target effects of this compound?
A3: At the dopamine D2 receptor, this compound is a highly efficacious agonist for G protein-linked signaling.[2] This has been demonstrated through assays showing its ability to stimulate calcium mobilization (via a chimeric Gqi5 protein) and inhibit forskolin-stimulated cAMP accumulation.[4][5] Conversely, it does not induce the recruitment of β-arrestin 2 to the D2R and can antagonize dopamine-stimulated β-arrestin recruitment.[2][4] Consistent with its inability to recruit β-arrestin, this compound promotes little to no internalization of the D2 receptor.
Q4: What is known about the off-target effects and selectivity of this compound?
A4: The primary characterization of this compound has focused on its activity at dopamine receptors. It displays affinity for other D2-like receptor subtypes, namely the D3 and D4 receptors.[4] Its affinity for D1-like receptors (D1 and D5) is significantly lower.[4] A comprehensive screening of this compound against a broad panel of other GPCRs, ion channels, and kinases is not extensively publicly documented. Therefore, when using this compound, it is crucial to consider potential off-target effects, especially when interpreting in vivo data or when using cell lines that endogenously express other dopamine receptor subtypes or related GPCRs.
Q5: In what form is this compound typically supplied and how should it be stored and handled?
A5: this compound is a solid, typically supplied as a powder with a purity of ≥98% as determined by HPLC. It should be stored at +4°C for long-term stability. For experimental use, it is soluble in DMSO up to 100 mM. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Data Summary
Binding Affinities of this compound at Dopamine Receptors
| Receptor Subtype | Radioligand | Kᵢ (μM) | Reference |
| Dopamine D2 | [³H]methylspiperone | 1.2 ± 0.2 | [4] |
| Dopamine D3 | [³H]methylspiperone | 2.3 ± 0.2 | [4] |
| Dopamine D4 | [³H]methylspiperone | 0.32 ± 0.04 | [4] |
| Dopamine D1 | [³H]SCH23390 | >50 | [4] |
| Dopamine D5 | [³H]SCH23390 | >50 | [4] |
Functional Activity of this compound at the D2 Receptor
| Assay | Cell Line | Parameter | Value (μM) | Reference |
| Calcium Mobilization (Gqi5-coupled) | HEK293 | EC₅₀ | 0.37 ± 0.2 | [5] |
| cAMP Inhibition | CHO | EC₅₀ | 0.26 ± 0.07 | [5] |
| β-arrestin Recruitment (DiscoveRx) | - | IC₅₀ (antagonist) | 9.9 ± 0.9 | [4] |
| β-arrestin Recruitment (BRET) | HEK293 | IC₅₀ (antagonist) | 3.8 ± 1.8 | [4] |
Signaling Pathways and Experimental Workflows
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
How to control for G protein-biased agonist variability
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help control for variability in G protein-biased agonist experiments.
Frequently Asked Questions (FAQs)
Q1: What is G protein-biased agonism?
A1: G protein-biased agonism, also known as functional selectivity, is a phenomenon where a ligand binding to a G protein-coupled receptor (GPCR) preferentially activates one downstream signaling pathway over another.[1][2] For instance, an agonist might strongly activate the G protein pathway while only weakly recruiting β-arrestin, or vice versa.[3][4] This occurs because different agonists can stabilize distinct conformational states of the receptor, which in turn have different affinities for intracellular signaling partners like G proteins and β-arrestins.[3][4][5] This concept is critical in drug discovery, as it offers the potential to design drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.[6][7]
Q2: What is the difference between "ligand bias" and "system bias"?
A2: It is crucial to distinguish between these two concepts to properly interpret experimental data:
-
Ligand Bias is the intrinsic property of a compound to stabilize a specific receptor conformation, leading to preferential activation of one signaling pathway.[3][4] This is the "true" bias that is a characteristic of the molecule itself.[3]
-
System Bias refers to any experimental factor within the assay system that can create an apparent bias, even for a balanced agonist.[3][4] Major sources of system bias include the relative expression levels of receptors, G proteins, and arrestins in the chosen cell line, and differential amplification of signaling pathways (e.g., second messenger production is often more amplified than protein recruitment).[3][4][8]
Q3: Why is controlling for variability in biased agonism studies so important?
Q4: How should I choose a suitable reference agonist?
A4: A reference agonist is essential for normalizing data across different assays and accounting for system bias.[1][5] An ideal reference is typically a well-characterized, high-efficacy agonist that produces a robust response in all signaling pathways being investigated.[5] Often, the endogenous ligand for the receptor is used as the reference.[5] However, it is important to remember that endogenous ligands can themselves be biased.[5] Therefore, bias is always a relative measurement, and the choice of reference should be clearly stated and justified.[5]
Q5: What are the best practices for quantifying agonist bias?
A5: Quantifying bias requires a systematic approach that separates ligand bias from system bias. Best practices include:
-
Using a Reference Agonist: To normalize responses across assays.[1]
-
Measuring Proximal Events: Assaying signaling events close to the receptor (e.g., G protein activation or β-arrestin recruitment) is preferable to measuring downstream events, which are more susceptible to differential signal amplification.[11]
-
Applying an Operational Model: The Black and Leff operational model is a widely accepted method for analyzing dose-response data to derive parameters of agonist affinity (KA) and efficacy (τ).[5][12] By comparing the transduction coefficient [log(τ/KA)] for a test ligand between two pathways relative to a reference ligand, a quantitative bias factor can be calculated.[5][12]
-
Time-Course Experiments: Apparent bias can change over time due to the kinetics of different signaling pathways.[4] Performing kinetic experiments is crucial to ensure the observed bias is not merely a temporal artifact.[4][9]
Troubleshooting Guides
Problem: My results show high variability between experiments. What are the likely causes?
Answer: High variability in biased agonism assays often stems from inconsistencies in the experimental system ("system bias"). Key factors to investigate include:
-
Cell Culture Conditions: Passage number, cell density, and serum batches can alter the expression levels of receptors and signaling proteins, affecting the cellular response. Maintain consistent cell culture practices.
-
Reagent Consistency: Ensure all reagents, especially ligands and substrates for detection assays, are from consistent lots and have been stored correctly.
-
Assay Timing: Different signaling pathways have different kinetics. Strict adherence to incubation times is critical, as even small deviations can alter the apparent bias.[4]
-
Off-Target Effects: The agonist may be interacting with other endogenous receptors in your cell line, confounding the results.[13] This can be tested by running the assay on parental cells that do not express the recombinant receptor of interest.[13]
Problem: A known "balanced" agonist appears biased in my assay. Why?
Answer: This is a classic example of system bias.[3][4] If a balanced agonist appears biased, it strongly suggests that your assay system favors one pathway over another. Common reasons include:
-
Differential Signal Amplification: You may be comparing a highly amplified second messenger assay (e.g., cAMP) with a less amplified protein recruitment assay (e.g., BRET).[3][4] The disparity in amplification can create a significant apparent bias. Try to select assays that measure events at a similar level in the signaling cascade.[4]
-
Cell-Specific Protein Expression: The host cell line may have a stoichiometry of G proteins, GRKs, and arrestins that naturally favors one pathway.[4][10] This underscores the importance of validating findings in multiple, and ideally more physiologically relevant, cell systems.[3][10]
Problem: My weak partial agonist shows no activity in one pathway, making it impossible to calculate a bias factor. What should I do?
Answer: This situation, sometimes called "perfect bias" or "extreme bias," is a limitation of standard operational models that require a measurable response.[5][14] A lack of response may occur if the assay has low signal amplification or receptor reserve, especially for a partial agonist.[5] To address this, a "competitive operational model" can be used.[11][14][15] In this approach, the weak partial agonist is tested in antagonist mode against a full agonist in the non-responsive pathway. This allows for the calculation of its affinity (KA) and efficacy (τ), enabling a quantitative bias comparison.[14]
Problem: The rank order of potency for my agonists changes depending on the assay I use. What does this mean?
Answer: A change in the rank order of potency between different signaling pathways for a set of agonists is a primary indicator of biased agonism.[3][4] This observation was one of the first methods used to identify functional selectivity.[4] It suggests that the structural modifications that alter potency for one pathway are different from those that alter potency for another, reflecting that the agonists are stabilizing different receptor conformations to engage each pathway.
Problem: My results in a recombinant cell line (e.g., HEK293, CHO) don't translate to a more physiologically relevant model. Why?
Answer: Discrepancies between recombinant and physiologically relevant systems are common and highlight the impact of system bias.[3][10]
-
Expression Levels: Recombinant systems often overexpress the receptor, which can alter signaling dynamics compared to endogenous expression levels.
-
Signaling Component Stoichiometry: The types and relative amounts of G proteins, GRKs, and other signaling partners in a cancer cell line like HEK293 can be very different from those in, for example, a primary neuron.[4][10][13] This cellular context dictates the ultimate signaling output.[5]
-
Presence of Endogenous Modulators: Native tissues may contain allosteric modulators or other interacting proteins not present in the recombinant system.[8] For these reasons, it is critical to validate key findings from heterologous systems in a more disease-relevant cellular environment whenever possible.[3][4]
Experimental Protocols & Data Presentation
Protocol 1: General Workflow for Assessing Biased Agonism
This protocol outlines the key steps for a robust assessment of agonist bias.
-
Assay Selection & Cell Line Characterization:
-
Select at least two assays that measure distinct signaling pathways (e.g., G protein activation and β-arrestin recruitment).
-
Whenever possible, choose assays that are proximal to the receptor and have comparable levels of signal amplification.[3][4]
-
Characterize the host cell line for the presence of endogenous receptors that could cause off-target effects.[13]
-
-
Dose-Response Experiments:
-
For each test agonist and the chosen reference agonist, perform full dose-response curves in each assay.
-
Run all agonists in parallel on the same day using the same batch of cells to minimize inter-experimental variability.
-
-
Data Analysis and Quantification:
-
Fit the dose-response data using a non-linear regression model to determine potency (EC50) and maximal efficacy (Emax) for each agonist in each pathway.
-
Apply the Black and Leff operational model to the dose-response curves to calculate the transduction coefficient [log(τ/KA)] for each agonist in each pathway.[12]
-
Calculate the change in transduction coefficient (Δlog(τ/KA)) for each test agonist relative to the reference agonist in each pathway.
-
Calculate the bias factor by taking the difference between the Δlog(τ/KA) values for the two pathways (ΔΔlog(τ/KA)). A value significantly different from zero indicates bias.[5]
-
-
Validation:
Protocol 2: Example Methodology: β-Arrestin Recruitment BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to measure protein-protein interactions in live cells.[16][17]
-
Principle: The receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin is fused to a BRET acceptor (e.g., Venus, a YFP variant).[17] Upon agonist stimulation, the receptor is phosphorylated, leading to the recruitment of β-arrestin-Venus. This brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer from the donor to the acceptor upon addition of the luciferase substrate.[17][18] The resulting BRET signal is proportional to the extent of β-arrestin recruitment.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the GPCR-Rluc8 and β-arrestin2-Venus constructs.
-
24 hours post-transfection, seed the cells into a white, 96-well microplate.
-
Allow cells to adhere and grow for another 24 hours.
-
-
Assay Procedure:
-
Wash the cells once with a suitable assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells to a final concentration of 5 µM.
-
Incubate for 5-10 minutes at 37°C.
-
Perform a baseline reading of luminescence at the donor emission wavelength (~480 nm) and the acceptor emission wavelength (~530 nm) using a plate reader capable of dual-emission detection.[19]
-
Add varying concentrations of the test and reference agonists to the wells.
-
Read the plate again at multiple time points (e.g., 2, 5, 10, 20, and 30 minutes) to capture the kinetic profile of the response.
-
-
Data Calculation:
-
Calculate the BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Subtract the baseline BRET ratio from the agonist-induced BRET ratio to get the net BRET signal.
-
Plot the net BRET signal against the log of the agonist concentration and fit the data to a dose-response curve.
-
Data Tables
Table 1: Comparison of Common Assays for Biased Agonism
| Assay Type | Principle | Signal Measured | Pros | Cons |
| GTPγS Binding | G protein activation | Incorporation of radiolabeled GTPγS into Gα subunits | Proximal to receptor; direct measure of G protein activation.[20] | Requires cell membranes; use of radioactivity; low throughput. |
| BRET/FRET | Protein-protein interaction | Proximity-based energy transfer between tagged proteins | Live cells; real-time kinetics; high throughput compatible.[16][19][21] | Requires genetic modification of proteins; potential for steric hindrance.[17] |
| Second Messenger | Effector activation | Accumulation/inhibition of cAMP or release of intracellular Ca²⁺ | Highly amplified signal; robust and sensitive.[21][22] | Downstream of receptor; prone to significant amplification bias.[3][4] |
| Enzyme Complementation | Protein recruitment | Reconstitution of a reporter enzyme (e.g., β-galactosidase, luciferase) | High sensitivity; low background; amenable to HTS.[23] | Requires modification of receptor and effector proteins.[17] |
| Reporter Gene | Transcriptional activation | Expression of a reporter gene (e.g., luciferase, β-lactamase) | Measures integrated cellular response; high signal-to-noise.[21] | Very downstream; slow response time (hours); subject to multiple layers of regulation.[21] |
Table 2: Key Parameters for Quantifying Agonist Bias Using the Operational Model
| Parameter | Symbol | Description | Importance for Bias Analysis |
| Potency | EC50 / pEC50 | The concentration of an agonist that gives 50% of the maximal response. | Differences in potency alone are not sufficient to prove bias due to system effects.[3] |
| Efficacy | Emax | The maximum response produced by an agonist. | Differences in efficacy alone are not sufficient to prove bias.[3] |
| Agonist Affinity | KA | The equilibrium dissociation constant of the agonist-receptor complex that leads to a response. | A key component of the operational model, representing the affinity for the active-state receptor.[12] |
| Intrinsic Efficacy | τ (tau) | A measure of the efficacy of an agonist to produce a response, independent of receptor number. | A key component of the operational model, representing the signaling power of the agonist.[5][12] |
| Transduction Coefficient | log(τ/KA) | A composite term from the operational model that quantifies the signaling activity of an agonist in a specific pathway.[12] | This value is used to compare agonist activity across different pathways and correct for system bias.[12] |
| Bias Factor | ΔΔlog(τ/KA) | The difference in the relative transduction coefficients of a test ligand (compared to a reference) between two pathways. | The final quantitative measure of ligand bias. A non-zero value indicates bias.[5] |
Visual Guides
Caption: A G protein-biased agonist preferentially activates one pathway (G protein) over another (β-arrestin).
Caption: Recommended experimental workflow for the robust assessment and quantification of agonist bias.
Caption: The observed response is a combination of true ligand bias and confounding system bias.
References
- 1. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The role of kinetic context in apparent biased agonism at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors influencing biased agonism in recombinant cells expressing the human α1A‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Method for Analyzing Extremely Biased Agonism at G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel method for analyzing extremely biased agonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Characterization of Structurally Novel G Protein Biased CB1 Agonists: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. marinbio.com [marinbio.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: G Protein-Biased Ligand Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering reproducibility challenges with G protein-biased ligands.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Question: Why am I seeing inconsistent potency (EC50) or efficacy (Emax) for my biased ligand across different experiments?
Answer: Inconsistent potency and efficacy are common challenges in biased ligand studies. Several factors can contribute to this variability:
-
System Bias: The cellular environment itself can profoundly influence results. This "system bias" arises from variations in the expression levels of receptors, G proteins, G protein-coupled receptor kinases (GRKs), and β-arrestins between different cell lines or even between different passages of the same cell line.[1][2][3] For example, overexpression of GRK2 can increase β-arrestin recruitment in response to morphine, altering the observed bias.[1]
-
Assay Choice and Amplification: Different signaling assays have varying levels of signal amplification.[1] Assays measuring second messengers like cAMP or calcium often have significant amplification, which can make it difficult to distinguish between full and partial agonists.[4] In contrast, β-arrestin recruitment assays are typically stoichiometric and less amplified.[5] Using assays with mismatched amplification can obscure the true bias of a ligand.[1]
-
Cell Line Differences: The choice of cell line is a major source of variability.[7][8][9] A ligand's bias profile can change dramatically when tested in different cellular environments due to variations in the expression of signaling components.[3][7] It is recommended to confirm any identified bias in a physiologically relevant cell type.[1]
Troubleshooting Steps:
-
Standardize Cell Culture: Use a consistent cell line and passage number. Monitor the expression levels of your target receptor and key signaling proteins if possible.
-
Match Assay Amplification: Select assays for G protein and β-arrestin pathways with similar levels of signal amplification to provide a larger window for identifying biased ligands.[1]
-
Perform Time-Course Experiments: Characterize the kinetics of each signaling pathway to identify optimal time points for measurement.[7][10]
-
Use a Reference Ligand: Always include a "balanced" or reference agonist in your experiments to normalize your results and account for system bias.[2][7]
-
Confirm in Physiologically Relevant Cells: Whenever possible, validate your findings in primary cells or cell lines that are more representative of the in vivo situation.[1]
Question: My ligand appears G protein-biased in a cAMP assay but shows no bias (or β-arrestin bias) in an ERK phosphorylation assay. Why is there a discrepancy?
Answer: This discrepancy highlights the complexity of GPCR signaling and the importance of assay selection.
-
Pathway Crosstalk: ERK activation is often considered a downstream marker of β-arrestin signaling, but it can also be activated by G proteins.[3][11] The contribution of each pathway to ERK activation can vary depending on the cell type, receptor, and ligand.[3] Therefore, assuming ERK activation is solely a measure of β-arrestin activity can be misleading.[11]
-
"Observational Bias": This refers to the bias introduced by the specific assay used.[1] An apparent bias in one assay may not be present in another that measures a different point in the signaling cascade.[2] It is advisable to use an independent, "orthogonal" assay to validate each pathway.[2] For example, to confirm β-arrestin engagement, a direct recruitment assay (like BRET or FRET) is preferable to a downstream functional assay like ERK phosphorylation.[10]
-
Pluridimensional Efficacy: Ligands can have multiple efficacies for the various cellular responses mediated by a single receptor.[12] A ligand might be biased for G protein-mediated cAMP production while simultaneously being unbiased or β-arrestin-biased for other pathways.
Troubleshooting Steps:
-
Use Proximal Readouts: Measure signaling events that are closer to the receptor, such as direct G protein activation (e.g., GTPγS binding) or β-arrestin recruitment (e.g., BRET/FRET), to minimize the influence of pathway crosstalk.[10]
-
Validate Pathway Dependence: Use specific inhibitors or genetic knockouts (e.g., of β-arrestin) to confirm which signaling pathway is responsible for the observed downstream effect (like ERK activation).[11]
-
Characterize Multiple Pathways: Assess a wider range of signaling outputs to build a more complete picture of the ligand's signaling "footprint."[13]
Frequently Asked Questions (FAQs)
Q1: What is the difference between "ligand bias" and "system bias"?
A1:
-
Ligand Bias (also called "true" biased agonism or functional selectivity) is a property of the ligand itself. It refers to the ability of a ligand to stabilize a specific conformation of the receptor, leading to the preferential activation of one signaling pathway over another (e.g., G protein vs. β-arrestin).[1][6] This property should, in theory, be independent of the experimental system.
-
System Bias is a property of the experimental system (e.g., the cell line). It encompasses all non-ligand factors that can influence the signaling outcome, such as the relative expression levels of receptors, G proteins, GRKs, and β-arrestins.[1][2] System bias can create the appearance of bias even for a "balanced" ligand or can mask the true bias of a ligand.[1]
Q2: How do I choose an appropriate reference ligand for my bias studies?
A2: The choice of a reference ligand is critical for accurately quantifying bias.[2] Ideally, the reference ligand should be "balanced," meaning it activates both the G protein and β-arrestin pathways to a similar extent in your system.[7] Often, the endogenous ligand is used as a reference.[13] If a truly balanced ligand is not known, you can compare the pathway preferences of several ligands to select the most appropriate reference.[2] It's important to note that a ligand considered "balanced" in one system may appear biased in another.[7]
Q3: What are the best methods for quantifying ligand bias?
A3: Several methods exist to quantify ligand bias, each with its own advantages and disadvantages.[1]
-
Bias Plots: This is a qualitative method where the response of one pathway is plotted against the response of another pathway for the same concentrations of a ligand.[14] A deviation in the curve for a test ligand compared to a reference ligand indicates bias.[14]
-
Operational Models: These mathematical models can account for system-dependent factors like receptor expression and signal amplification, allowing for the calculation of a "transduction coefficient" (log(τ/KA)).[1][15] The difference in this coefficient between two pathways (ΔΔlog(τ/KA)) provides a quantitative measure of bias.[15]
-
Simpler Methods: In high-throughput screening settings, simpler calculations like Δlog(Emax/EC50) can be used as a surrogate for the more complex operational model analysis.[15]
Data Presentation: Sources of Experimental Variability
The following table summarizes common sources of variability in biased ligand experiments and their potential impact on measured parameters.
| Source of Variability | Parameter(s) Affected | Potential Impact | Mitigation Strategy |
| Cell Line | EC50, Emax, Bias Factor | Can alter the apparent bias of a ligand; a G protein-biased ligand in one cell line may appear β-arrestin-biased in another.[3][7] | Use a consistent cell line; validate findings in physiologically relevant cells.[1] |
| Receptor Expression Level | EC50, Emax | High receptor expression can lead to "receptor reserve," masking differences in efficacy between ligands.[4] | Use cell lines with expression levels as close to physiological as possible; consider inducible expression systems. |
| Assay Signal Amplification | Emax | Highly amplified assays (e.g., cAMP) can show a maximal response for both full and partial agonists, obscuring efficacy differences.[1][4] | Choose assays with similar, and preferably low, levels of amplification for comparing pathways.[1] |
| Measurement Time Point | EC50, Emax, Bias Factor | Can lead to "kinetic bias"; a ligand may appear biased at an early time point but balanced at a later one.[6][7] | Perform full time-course experiments to capture the complete kinetic profile of each pathway.[10] |
| Choice of Reference Ligand | Bias Factor | An improperly chosen reference ligand can lead to an incorrect estimation of the test ligand's bias.[2][7] | Select a well-characterized, balanced ligand (often the endogenous agonist) as the reference.[13] |
Experimental Protocols
1. cAMP Accumulation Assay (Gαs and Gαi Coupling)
This protocol outlines a common method for measuring G protein signaling via the Gαs (stimulatory) or Gαi (inhibitory) pathways using a competitive immunoassay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T) expressing the receptor of interest in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: The day of the assay, replace the growth medium with serum-free medium and incubate for at least 1 hour.
-
Pre-incubation with Inhibitor: Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation and incubate for 10-15 minutes.
-
Ligand Stimulation:
-
For Gαs: Add varying concentrations of your test and reference ligands.
-
For Gαi: Add varying concentrations of your test and reference ligands in the presence of a Gαs activator like forskolin.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), based on time-course experiments.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the response as a function of ligand concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.
2. β-Arrestin Recruitment Assay (BRET-based)
This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to directly measure the recruitment of β-arrestin to the GPCR.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:
-
One encoding the GPCR fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
Another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Cell Seeding: Plate the transfected cells in a white, clear-bottom 96-well plate and grow for 24-48 hours.
-
Assay Preparation: On the day of the assay, wash the cells with an assay buffer (e.g., HBSS).
-
Ligand Addition: Add varying concentrations of the test and reference ligands to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
Signal Detection: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements. Read the plate kinetically over time (e.g., for 30-60 minutes).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio as a function of ligand concentration at the optimal time point to determine EC50 and Emax values.
Visualizations
Caption: Simplified signaling pathways for G protein- vs. β-arrestin-biased ligands.
References
- 1. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 2. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Ligand Bias at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 6. Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Impact of between-tissue differences on pan-cancer predictions of drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory network changes between cell lines and their tissues of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional selectivity and biased receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. QUANTITATIVE ASSESSMENT OF LIGAND BIAS FROM BIAS PLOTS: THE BIAS COEFFICIENT “KAPPA” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of MLS1547 in stock solutions
This technical support center provides guidance on the proper handling and storage of MLS1547 stock solutions to minimize degradation and ensure experimental reproducibility. The information is compiled from publicly available data and general best practices for small molecule stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in stock solution. | 1. Prepare fresh stock solutions. 2. Verify the purity of the stock solution using the HPLC protocol provided below. 3. Review storage conditions and handling procedures. |
| Precipitate observed in stock solution upon thawing | Poor solubility at low temperatures or solvent evaporation. | 1. Warm the solution to room temperature and vortex gently to redissolve. 2. If precipitation persists, sonicate for a few minutes. 3. Ensure vials are properly sealed to prevent solvent evaporation. |
| Discoloration of stock solution | Potential degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh stock solution. 3. Protect stock solutions from light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage (days to weeks), it is recommended to store DMSO stock solutions at 4°C. For long-term storage (months to years), stock solutions should be stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, its chemical structure contains a quinoline (B57606) moiety, which can be susceptible to photodegradation. Therefore, it is recommended to protect stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: While many compounds are stable to a limited number of freeze-thaw cycles, it is a potential source of degradation. To ensure the integrity of your stock solution, it is best practice to prepare single-use aliquots. This minimizes the exposure of the compound to repeated temperature changes. General studies on small molecules in DMSO suggest that many are stable for up to 11-25 freeze-thaw cycles, but this has not been specifically validated for this compound.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, which includes quinoline and piperazine (B1678402) rings, potential degradation pathways for this compound could include:
-
Photodegradation: The quinoline ring system may be susceptible to degradation upon exposure to light.
-
Oxidation: The piperazine ring can be susceptible to oxidation.
-
Hydrolysis: Although less likely in DMSO, contamination with water could potentially lead to hydrolysis.
Q6: How can I check the purity of my this compound stock solution?
A6: The purity of your stock solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A general protocol is provided in the "Experimental Protocols" section below. This method can help you quantify the amount of intact this compound and detect the presence of any degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Format | Solvent | Concentration | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Light Protection |
| Solid | N/A | N/A | 4°C | 4°C | Recommended |
| Stock Solution | DMSO | Up to 100 mM | 4°C | -20°C or -80°C (in aliquots) | Mandatory |
Table 2: Summary of Potential Stress Factors and Their Impact on this compound Stability (Hypothetical)
This table is based on the chemical structure of this compound and general chemical stability principles. Specific experimental data for this compound is not available.
| Stress Factor | Potential Impact | Mechanism |
| Light (UV/Visible) | High | Photodegradation of the quinoline moiety. |
| Elevated Temperature | Moderate | Potential for increased oxidative and hydrolytic degradation. |
| Oxidizing Agents (e.g., H₂O₂) | High | Oxidation of the piperazine moiety. |
| Strong Acids/Bases | Moderate | Potential for hydrolysis and other acid/base-catalyzed degradation. |
| Freeze-Thaw Cycles | Low to Moderate | Physical stress that can potentially lead to degradation over many cycles. |
| Water Contamination in DMSO | Moderate | May facilitate hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound solid powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 281.8 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 354.83 g/mol ).
-
Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound by HPLC (General Method)
This is a general reverse-phase HPLC method that can be adapted to assess the purity of this compound. Method optimization and validation are recommended for specific experimental needs.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Gradient Program (example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of approximately 1 mg/mL in the initial mobile phase composition (95% A: 5% B).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the prepared this compound sample.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Workflow for preparing, storing, and analyzing this compound stock solutions.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Validating the G Protein Bias of MLS1547: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-biased agonist MLS1547's performance against the endogenous ligand, dopamine (B1211576). This document synthesizes experimental data from various cell lines and offers detailed protocols for key validation assays.
This compound has emerged as a significant tool in pharmacology for its selective activation of G protein-dependent signaling pathways of the Dopamine D2 receptor (D2R), with minimal to no engagement of the β-arrestin pathway. This functional selectivity, or biased agonism, presents a promising avenue for therapeutic development, potentially separating desired clinical effects from adverse reactions. This guide offers a comprehensive overview of the experimental validation of this compound's G protein bias, providing comparative data and detailed methodologies to aid in the design and interpretation of related research.
Performance Comparison: this compound vs. Dopamine
This compound exhibits potent and efficacious agonism at the D2R-mediated G protein signaling pathway, primarily measured through the inhibition of cyclic AMP (cAMP) production. In contrast to the endogenous agonist dopamine, which activates both G protein and β-arrestin pathways, this compound shows a profound bias by failing to recruit β-arrestin.[1][2][3] This section summarizes the quantitative data from studies in Human Embryonic Kidney (HEK) 293 and Chinese Hamster Ovary (CHO) cell lines, which are commonly used for in vitro characterization of D2R ligands.
Quantitative Data Summary
The following tables summarize the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and dopamine in activating G protein signaling and β-arrestin recruitment at the D2 dopamine receptor in different cell lines.
Table 1: G Protein Activation (cAMP Inhibition) at the D2 Receptor
| Compound | Cell Line | Potency (EC₅₀) | Efficacy (Eₘₐₓ) (% of Dopamine) |
| This compound | HEK293 | 0.37 µM | ~90% |
| Dopamine | HEK293 | 2.5 nM | 101.7% |
| This compound | CHO | 0.26 µM | High (comparable to Dopamine) |
| Dopamine | CHO | Data not specified | 100% (by definition) |
Data sourced from multiple studies.[3][4][5] Note that Eₘₐₓ values are often expressed relative to the maximal response induced by a reference agonist like dopamine.
Table 2: β-Arrestin Recruitment at the D2 Receptor
| Compound | Cell Line | Potency (EC₅₀) | Efficacy (Eₘₐₓ) (% of Dopamine) |
| This compound | HEK293 | No measurable activity | No measurable activity |
| Dopamine | HEK293 | 0.09 µM | 99.0% |
| This compound | CHO | No measurable activity | No measurable activity |
| Dopamine | CHO | Data not specified | 100% (by definition) |
Data sourced from studies utilizing BRET or enzyme complementation assays.[4][6] this compound not only fails to recruit β-arrestin but can also act as an antagonist to dopamine-stimulated β-arrestin recruitment.[1][2][7]
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of this compound and the process of its validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the two primary assays used to determine the G protein bias of this compound.
Protocol 1: G Protein Activation (cAMP Inhibition) Assay
This assay measures the ability of a D2R agonist to inhibit the production of cAMP, a hallmark of Gαi/o protein activation.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 dopamine receptor.
-
Cell culture medium (e.g., Ham's F12 or DMEM with supplements).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).
-
This compound and Dopamine hydrochloride.
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
-
96-well or 384-well white opaque microplates.
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Cell Seeding: Seed the D2R-expressing cells into the microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer. Also, prepare a stock solution of forskolin.
-
Antagonist Pre-incubation (for antagonist mode): For antagonist assays, pre-incubate cells with varying concentrations of the test compound before adding a fixed concentration of agonist.
-
Agonist Stimulation: Add the diluted compounds (this compound or dopamine) to the respective wells. For Gαi-coupled receptors, co-stimulate with a concentration of forskolin that elicits a submaximal cAMP response.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured signal against the logarithm of the agonist concentration to generate dose-response curves. Calculate the EC₅₀ and Eₘₐₓ values from these curves.
Protocol 2: β-Arrestin Recruitment (BRET) Assay
This assay directly measures the interaction between the D2 receptor and β-arrestin upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells.
-
Expression plasmids: D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).
-
Transient transfection reagent.
-
Cell culture medium and supplements.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
This compound and Dopamine hydrochloride.
-
96-well white opaque microplates with a clear bottom.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin-Venus plasmids. The ratio of plasmids should be optimized to achieve suitable expression levels.
-
Cell Seeding: After 24 hours, seed the transfected cells into the microplates.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the wells.
-
Substrate Addition and Incubation: Add the BRET substrate to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
BRET Measurement: Measure the luminescence signals at the emission wavelengths of the donor and acceptor using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the agonist concentration to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.
Conclusion
The data consistently demonstrate that this compound is a potent G protein-biased agonist of the D2 dopamine receptor. Across multiple cell lines, it effectively stimulates the G protein-mediated pathway leading to cAMP inhibition, while showing no significant recruitment of β-arrestin. This stark contrast with the balanced signaling profile of dopamine underscores the value of this compound as a pharmacological tool to dissect the distinct physiological roles of the G protein and β-arrestin signaling arms of the D2 receptor. The provided protocols offer a standardized framework for researchers to validate these findings and explore the biased signaling of other novel compounds.
References
- 1. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MLS1547 and UNC9994: Biased Agonism at the Dopamine D2 Receptor
In the landscape of G protein-coupled receptor (GPCR) pharmacology, the concept of biased agonism, or functional selectivity, has emerged as a pivotal area of research. This guide provides a detailed comparison of two instrumental tool compounds, MLS1547 and UNC9994, which exhibit biased agonism at the dopamine (B1211576) D2 receptor (D2R). While both modulate D2R activity, they do so by preferentially activating distinct downstream signaling pathways, offering researchers unique tools to dissect the physiological and pathological roles of these pathways.
This compound is characterized as a G protein-biased D2R partial agonist.[1][2] It effectively stimulates G protein-mediated signaling, such as the inhibition of cAMP production, while acting as an antagonist of dopamine-mediated β-arrestin recruitment.[1][2] In contrast, UNC9994 is a β-arrestin-biased D2R agonist.[3][4][5] It demonstrates partial agonism for β-arrestin-2 translocation while being an antagonist of Gi-regulated cAMP production.[4][5] This differential activation profile makes these compounds invaluable for investigating the distinct cellular and behavioral consequences of G protein versus β-arrestin signaling downstream of the D2R.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key quantitative data for this compound and UNC9994 from various in vitro functional assays, providing a direct comparison of their potency and efficacy at the dopamine D2 receptor.
Table 1: Binding Affinity and G Protein-Mediated Signaling
| Parameter | This compound | UNC9994 | Reference Compound | Assay Type | Source |
| Ki (D2R) | 1.2 µM | 79 nM | - | Radioligand Binding | [1],[4] |
| EC50 (GIRK Activation) | - | 185 nM (15% of DA max) | Dopamine | GIRK Channel Activation in Xenopus oocytes | [3][6] |
| EC50 (cAMP Inhibition) | 0.26 µM (97.1% of DA max) | Inactive as agonist | Dopamine (0.06 µM EC50) | Forskolin-stimulated cAMP accumulation | [7][8] |
| EC50 (Calcium Mobilization) | 0.37 µM (89.3% of DA max) | - | Dopamine (2.5 nM EC50) | D2R-Gqi5 Calcium Mobilization | [7][8] |
Table 2: β-Arrestin Recruitment and Functional Antagonism
| Parameter | This compound | UNC9994 | Reference Compound | Assay Type | Source |
| EC50 (β-arrestin-2 Recruitment) | No measurable activity | <10 nM | Quinpirole | Tango Assay | [2],[5] |
| Emax (β-arrestin-2 Recruitment) | - | 91% (relative to quinpirole) | Quinpirole | Tango Assay | [5] |
| IC50 (DA-mediated β-arrestin recruitment) | 9.9 µM | - | Dopamine | DiscoveRx PathHunter | [9] |
| IC50 (DA-mediated β-arrestin recruitment) | 3.8 µM | - | Dopamine | BRET Assay | [9] |
| IC50 (DA-mediated GIRK activation) | - | 630 nM | Dopamine | GIRK Channel Activation in Xenopus oocytes | [3] |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and UNC9994 can be visualized through their differential engagement of downstream signaling cascades following D2R binding.
A generalized workflow for characterizing biased agonists like this compound and UNC9994 involves a series of in vitro assays to determine their effects on distinct signaling pathways.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for the key assays cited are provided below.
cAMP Accumulation Assay (Gi/o Signaling)
This protocol is adapted from methods used to characterize D2R Gi/o coupling.[10]
Objective: To measure the inhibition of adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels following D2R activation.
Materials:
-
CHO-K1 or HEK293T cells transiently or stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Test compounds (this compound, UNC9994) and reference agonist (e.g., dopamine).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, Cisbio; GloSensor cAMP Assay, Promega).
-
Multi-well plates (e.g., 384-well white opaque plates).
Procedure:
-
Cell Culture and Plating:
-
Culture D2R-expressing cells to ~80-90% confluency.
-
Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and reference agonist in assay buffer.
-
-
Assay Performance:
-
Remove culture medium from the wells and add assay buffer.
-
Add the test compounds to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add a concentration of forskolin that elicits a submaximal stimulation of cAMP (e.g., 1-5 µM).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate using a plate reader compatible with the assay technology (e.g., time-resolved fluorescence resonance energy transfer for LANCE kits, luminescence for GloSensor).
-
-
Data Analysis:
-
Normalize the data to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 or IC50 values.
-
β-Arrestin Recruitment Assay (e.g., Tango Assay)
This protocol is based on the principles of the Tango assay used to measure GPCR-β-arrestin interactions.[5]
Objective: To quantify the recruitment of β-arrestin to the activated D2R.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein).
-
Plasmids: D2R-Tango construct (D2R fused to a TEV protease cleavage site and a transcription factor).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Cell culture medium and assay medium.
-
Test compounds and reference agonist.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Multi-well plates (e.g., 384-well white opaque plates).
Procedure:
-
Transfection:
-
Seed HTLA cells in a 10 cm dish.
-
The next day, transfect the cells with the D2R-Tango plasmid using a suitable transfection reagent.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and plate them into 384-well plates in assay medium.
-
-
Compound Addition:
-
Add serial dilutions of test compounds to the wells.
-
Incubate for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well.
-
Incubate for 5-10 minutes in the dark.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a reference full agonist (e.g., quinpirole).
-
Plot the normalized response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
This protocol is based on two-electrode voltage-clamp recordings in Xenopus laevis oocytes.[3][6]
Objective: To measure the activation of GIRK channels as a direct readout of Gi/o protein activation by the D2R.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human D2R, GIRK1, and GIRK4 subunits.
-
Injection needles and micromanipulator.
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., high potassium solution).
-
Test compounds and reference agonist.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for D2R, GIRK1, and GIRK4.
-
Incubate the injected oocytes for 3-7 days.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes and clamp the membrane potential at -80 mV.
-
Establish a stable baseline current.
-
-
Compound Application:
-
Apply increasing concentrations of the test compound or reference agonist via the perfusion system.
-
Record the inward current generated by the activation of GIRK channels.
-
-
Data Acquisition and Analysis:
-
Measure the peak current at each concentration.
-
Normalize the current to the maximal response elicited by a saturating concentration of a reference agonist (e.g., dopamine).
-
Plot the normalized current against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Conclusion
This compound and UNC9994 are powerful pharmacological tools that allow for the selective interrogation of the G protein and β-arrestin signaling arms of the dopamine D2 receptor, respectively. Their distinct pharmacological profiles, summarized in the provided data tables, highlight their utility in dissecting the complex signaling networks governed by this important GPCR. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers aiming to utilize these and similar biased ligands to further our understanding of GPCR biology and to inform the development of novel therapeutics with improved efficacy and reduced side effects.
References
- 1. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D2 Receptor Agonists: The G Protein-Biased MLS1547 versus the Traditional Agonist Quinpirole
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) and a primary target for therapeutics treating a range of neurological and psychiatric disorders. Traditional D2R agonists, such as quinpirole (B1680403), activate both G protein-dependent and β-arrestin-dependent signaling pathways. However, the emergence of "biased" agonists, which preferentially activate one pathway over the other, offers the potential for more targeted therapies with fewer side effects. This guide provides an objective comparison of MLS1547, a potent G protein-biased D2R agonist, with the conventional balanced agonist quinpirole, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
The D2R signals through two primary pathways upon agonist binding. The canonical pathway involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A second, distinct pathway involves the recruitment of β-arrestin proteins, which desensitizes the G protein signal and can initiate a separate wave of signaling, as well as mediate receptor internalization.[1][2]
Quinpirole is considered a "balanced" or traditional agonist, meaning it effectively activates both the G protein and β-arrestin pathways.[3][4][5][6] In contrast, This compound is a "G protein-biased" agonist.[1][7] It is highly efficacious in stimulating G protein-mediated signaling but demonstrates little to no ability to recruit β-arrestin.[7][8][9] This biased activity also means this compound does not significantly promote D2R internalization, a process largely mediated by β-arrestin.[1]
Signaling Pathway Overview
The following diagram illustrates the divergent signaling cascades initiated by a balanced agonist like quinpirole versus a G protein-biased agonist like this compound at the D2 dopamine receptor.
Caption: D2R signaling pathways activated by quinpirole and this compound.
Quantitative Data Comparison
The pharmacological properties of this compound and quinpirole have been characterized across various in vitro assays. The following tables summarize key quantitative data for easy comparison.
Table 1: G Protein-Mediated Signaling (cAMP Inhibition)
| Compound | Assay System | Potency (EC50) | Efficacy (% of Dopamine or Forskolin (B1673556) Inhibition) |
| This compound | CHO cells | 0.26 µM | 97.1% |
| Dopamine | CHO cells | 0.06 µM | 100.4% |
| This compound | HEK293 cells (Gqi5) | 0.37 µM | 89.3% |
| Dopamine | HEK293 cells (Gqi5) | 2.5 nM | 101.7% |
| Data sourced from Free et al., 2014.[7] |
Table 2: β-Arrestin Recruitment
| Compound | Assay System | Potency (EC50) | Efficacy (% of Dopamine) |
| This compound | DiscoveRx PathHunter | No measurable recruitment | N/A |
| Dopamine | DiscoveRx PathHunter | 0.09 µM | 99.0% |
| This compound | BRET Assay | No activity up to 1 µM | N/A |
| Quinpirole | BRET Assay | 12 nM | Partial Agonist (68% of quinpirole in another study) |
| Data sourced from Free et al., 2014 and Allen et al., 2011.[4][7] |
Table 3: Receptor Binding and Antagonist Activity
| Compound | Parameter | Value |
| This compound | Binding Affinity (Ki) for D2R | 1.2 µM |
| This compound | Antagonist IC50 (β-arrestin recruitment) | 9.9 µM (DiscoveRx), 3.8 µM (BRET) |
| Data sourced from MedchemExpress and Free et al., 2014.[10][11] |
Experimental Protocols
The characterization of biased agonists relies on a suite of specific cellular assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay determines the affinity (Ki) of a compound for the receptor.
-
Preparation : Membranes from cells expressing the D2 receptor are prepared.
-
Incubation : Membranes are incubated with a radiolabeled D2R antagonist (e.g., [3H]methylspiperone) and varying concentrations of the test compound (this compound or quinpirole).[10]
-
Separation : The reaction is terminated by rapid filtration to separate bound from unbound radioligand.
-
Detection : The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Analysis : Competition binding curves are generated, and the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to activate the Gi/o pathway.
-
Cell Culture : CHO or HEK293 cells stably expressing the D2 receptor are cultured in 96-well plates.[7]
-
Stimulation : Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to elevate basal cAMP levels).
-
Agonist Addition : Varying concentrations of the agonist (this compound or quinpirole) are added.
-
Lysis and Detection : After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence).[12][13][14]
-
Analysis : A dose-response curve is plotted to determine the EC50 and maximal inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure the proximity of two proteins, in this case, the D2R and β-arrestin.[5]
-
Transfection : HEK293 cells are transiently transfected with plasmids encoding the D2R fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a fluorescent acceptor (e.g., mVenus or YFP).[2][5]
-
Agonist Stimulation : Transfected cells are treated with varying concentrations of the test agonist.
-
Substrate Addition : A luciferase substrate (e.g., coelenterazine (B1669285) h) is added.
-
Detection : If the agonist induces β-arrestin recruitment, the donor and acceptor come into close proximity, allowing for energy transfer. The light emitted by both the donor and acceptor is measured at their respective wavelengths.
-
Analysis : The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the agonist concentration to determine EC50 and Emax values.
The following diagram outlines a typical workflow for comparing G protein and β-arrestin signaling.
Caption: Workflow for comparing G protein vs. β-arrestin signaling.
Conclusion
This compound and quinpirole represent two distinct classes of D2 receptor agonists. Quinpirole acts as a conventional, balanced agonist, robustly activating both G protein and β-arrestin signaling pathways. In stark contrast, this compound is a highly G protein-biased agonist, potently modulating the Gi/o pathway while failing to engage the β-arrestin machinery.[1][7] This functional selectivity makes this compound and similar compounds valuable research tools for dissecting the distinct physiological roles of the G protein and β-arrestin pathways downstream of D2R activation. For drug development professionals, these biased agonists represent a promising strategy for designing novel therapeutics with improved efficacy and a more favorable side-effect profile by selectively targeting desired signaling outcomes.
References
- 1. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Comparative Analysis of MLS1547 and Aripiprazole: Differentiating G Protein-Biased Agonism from Partial Agonism at the Dopamine D2 Receptor
For Immediate Release
This guide provides a detailed comparison of the pharmacological properties of MLS1547 and the atypical antipsychotic aripiprazole (B633), with a focus on their distinct mechanisms of action at the dopamine (B1211576) D2 receptor (D2R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of novel therapeutics.
Introduction
Aripiprazole, a widely prescribed atypical antipsychotic, is characterized as a dopamine D2 receptor partial agonist.[1][2][3][4][5][6][7][8][9][10] Its clinical efficacy is attributed to its ability to act as a "dopamine stabilizer," exhibiting antagonist-like effects in states of dopamine hyper-activity and agonist-like effects in states of dopamine hypo-activity.[7] In contrast, this compound is a novel investigational compound identified as a G protein-biased agonist at the D2R.[11][12][13] This functional selectivity implies that this compound preferentially activates G protein-mediated signaling pathways without significantly engaging β-arrestin pathways, offering a potential for a more targeted therapeutic effect with a reduced side-effect profile.[14] This guide will dissect the differences between these two compounds through a presentation of their quantitative pharmacological data, detailed experimental methodologies, and visual representations of their signaling mechanisms.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and aripiprazole at the human dopamine D2 receptor, providing a direct comparison of their binding affinity, potency, and efficacy in functional assays.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) | Reference |
| This compound | [3H]methylspiperone | 1200 | [2][11][12] |
| Aripiprazole | Various | 0.34 - 1.64 | [7][14] |
Table 2: Functional Activity at the Dopamine D2 Receptor - G Protein Signaling
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Calcium Mobilization | EC50 (µM) | 0.37 | [2] |
| Aripiprazole | Dynamic Mass Redistribution | EC50 (nM) | 730 | [4] |
| Aripiprazole | cAMP Inhibition | Emax (% of dopamine) | 25-90 | [8] |
Table 3: Functional Activity at the Dopamine D2 Receptor - β-Arrestin Recruitment
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | PathHunter | Agonist Activity | No measurable recruitment | [15] |
| This compound | PathHunter | Antagonist IC50 (µM) | 9.9 | [2][15] |
| This compound | BRET | Antagonist IC50 (µM) | 3.8 | [15] |
| Aripiprazole | Dynamic Mass Redistribution | Emax (% of dopamine) | 32 | [4] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and aripiprazole for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2L receptor.[8] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the final assay buffer.[6]
-
Competition Binding: A fixed concentration of a radioligand, such as [3H]methylspiperone or [125I]IABN, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or aripiprazole).[1][2][3][15][16]
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The incubation is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
cAMP Accumulation Assay
Objective: To assess the functional activity of this compound and aripiprazole on Gi/o-protein-mediated signaling by measuring the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.[17][18][19]
-
Assay Procedure: Cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent the degradation of cyclic AMP (cAMP). Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound or aripiprazole) or a reference agonist like dopamine.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[18][19]
-
Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and parameters such as EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal effect) are determined.
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound and aripiprazole to induce the recruitment of β-arrestin to the activated dopamine D2 receptor.
Methodology (PathHunter Assay Example):
-
Cell Line: A PathHunter cell line is used, which is engineered to co-express the D2R fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[9]
-
Agonist Mode: Cells are treated with increasing concentrations of the test compound. Agonist-induced receptor activation leads to the recruitment of β-arrestin-EA to the D2R-PK, causing complementation of the β-galactosidase enzyme fragments.
-
Substrate Addition: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured.
-
Antagonist Mode: To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a known D2R agonist. The ability of the test compound to inhibit the agonist-induced signal is measured.
-
Data Analysis: For agonist activity, EC50 and Emax values are calculated. For antagonist activity, the IC50 value (the concentration that inhibits 50% of the agonist response) is determined.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways preferentially activated by this compound and the broader signaling profile of aripiprazole at the dopamine D2 receptor.
Caption: D2R signaling pathways for this compound and aripiprazole.
Caption: Functional selectivity of this compound vs. aripiprazole.
Discussion and Conclusion
The data presented clearly delineates the fundamental differences between this compound and aripiprazole. While both molecules interact with the dopamine D2 receptor, their downstream signaling consequences are markedly distinct.
Aripiprazole exhibits a classical partial agonist profile, engaging both G protein and β-arrestin signaling pathways to a certain degree.[4][8] This dual action is thought to contribute to its efficacy across a range of symptoms in schizophrenia and other psychiatric disorders.[7] However, the engagement of the β-arrestin pathway may also be associated with some of its side effects.
In stark contrast, this compound demonstrates significant G protein bias. It is a potent and efficacious agonist of G protein-mediated signaling but fails to recruit β-arrestin.[15] In fact, it acts as an antagonist at the β-arrestin pathway in the presence of dopamine.[2][15] This unique "functionally selective" profile suggests that this compound could potentially offer the therapeutic benefits of D2R modulation, such as antipsychotic effects, while avoiding the adverse effects associated with β-arrestin signaling.
The development of G protein-biased agonists like this compound represents a novel and promising strategy in neuropsychiatric drug discovery. By selectively targeting specific intracellular signaling cascades, it may be possible to design more effective and better-tolerated medications for a variety of disorders. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. innoprot.com [innoprot.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Haloperidol as a Pharmacological Tool to Counteract MLS1547 Effects at the D2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of haloperidol's utility in blocking the cellular effects of MLS1547, a G protein-biased agonist of the dopamine (B1211576) D2 receptor (D2R). The data presented herein is compiled from publicly available experimental findings to inform research and development in pharmacology and neurobiology.
This compound represents a class of functionally selective ligands that preferentially activate G protein signaling pathways over β-arrestin recruitment at the D2R.[1][2] This biased agonism offers a potential therapeutic advantage by minimizing the side effects associated with the β-arrestin pathway. Haloperidol (B65202), a conventional antipsychotic, is a potent D2R antagonist, making it a suitable tool to investigate and inhibit the specific downstream effects initiated by this compound.[3][4]
Quantitative Comparison of this compound and Haloperidol at the D2 Receptor
The following table summarizes the key quantitative parameters for this compound and haloperidol, providing a direct comparison of their interaction with the dopamine D2 receptor.
| Parameter | This compound | Haloperidol | Reference(s) |
| Binding Affinity (Ki) for D2R | 1.2 µM | 0.25 - 7.42 nM | [1][3][5][6][7][8] |
| Functional Activity | G Protein-Biased Agonist | Antagonist | [1][4][5][9] |
| G Protein Signaling (EC50) | 0.37 µM (calcium mobilization) | N/A (Antagonist) | [5] |
| β-Arrestin Recruitment | Antagonist (IC50 = 3.8 - 9.9 µM) | Antagonist | [5][10] |
Signaling Pathways and Experimental Design
Understanding the distinct signaling cascades initiated by this compound and the inhibitory action of haloperidol is crucial for experimental design.
A typical experimental workflow to investigate the blocking effect of haloperidol on this compound would involve a functional assay, such as measuring cAMP levels.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing findings. Below are summarized protocols for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., haloperidol or this compound) by measuring its ability to displace a radiolabeled ligand from the D2 receptor.
-
Receptor Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[11]
-
Assay Setup: The assay is typically conducted in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound.[11]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
cAMP Inhibition Functional Assay
This assay measures the ability of a D2R agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger. To test an antagonist like haloperidol, its ability to reverse the agonist-induced inhibition is measured.
-
Cell Culture: Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) are seeded in a 96-well plate.[12]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (haloperidol).[13]
-
Agonist Stimulation: A fixed concentration of the agonist (this compound) is added to the wells.
-
cAMP Production: Adenylyl cyclase is stimulated using an agent like forskolin (B1673556) to induce cAMP production.[12]
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[13][14]
-
Data Analysis: The cAMP levels are plotted against the antagonist concentration to determine the IC50 value, representing the concentration of haloperidol that reverses 50% of the this compound-induced effect.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the activated D2 receptor. It is particularly useful for characterizing biased ligands.
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding the D2 receptor fused to a BRET donor (e.g., Renilla luciferase - Rluc) and β-arrestin fused to a BRET acceptor (e.g., mVenus).[10]
-
Assay Setup: Transfected cells are plated in a 96-well plate.
-
Ligand Stimulation: Cells are stimulated with the test compound (e.g., this compound or a known agonist like dopamine). To test for antagonism, cells are pre-incubated with haloperidol before adding the agonist.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and the light emissions from the donor and acceptor are measured using a microplate reader.[10]
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. For agonists, the EC50 is determined from the dose-response curve. For antagonists, the IC50 is determined by measuring the inhibition of agonist-induced BRET.[10]
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of G Protein-Biased versus β-Arrestin-Biased Agonists
Introduction to Biased Agonism at GPCRs
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of approximately 40% of all modern drugs.[1] The classical understanding of GPCR signaling involved a linear model: an agonist binds to a receptor, activating a heterotrimeric G protein, which then initiates a downstream cascade of second messengers. This activation is terminated by a process called desensitization, mediated by GPCR kinases (GRKs) and proteins called β-arrestins, which uncouple the G protein and promote receptor internalization.[1][2]
However, this model has been expanded by the concept of biased agonism , or functional selectivity.[3][4] It is now understood that β-arrestins are not just simple off-switches; they can act as independent signaling scaffolds, initiating their own unique intracellular pathways.[1][2] Biased agonism describes the ability of a ligand to preferentially activate one of these signaling arms—either the G protein pathway or the β-arrestin pathway—over the other.[5][6] This discovery has opened new avenues for drug development, offering the potential to design "smarter" drugs that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.[5][7]
-
G protein-biased agonists primarily activate G protein-dependent signaling with minimal recruitment and activation of β-arrestin.[7]
-
β-arrestin-biased agonists preferentially activate β-arrestin-dependent pathways, often while simultaneously acting as antagonists or weak partial agonists of G protein signaling.[7]
This guide provides a comparative analysis of these two classes of agonists, supported by quantitative data, experimental methodologies, and visual diagrams to aid researchers in the field of drug discovery.
Divergent Signaling Pathways
Upon activation by an agonist, a GPCR can signal through two principal pathways. A "balanced" agonist will typically activate both pathways, whereas a biased agonist will selectively favor one.
G Protein Signaling: This is the canonical pathway where the activated receptor engages a G protein (e.g., Gs, Gi, Gq). The G protein then modulates the activity of an effector enzyme, such as adenylyl cyclase (regulated by Gs and Gi) or phospholipase C (regulated by Gq), leading to changes in the concentration of intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3) and calcium.[8][9] For many GPCRs, this pathway is associated with the primary therapeutic effect.[10]
β-Arrestin Signaling: Following agonist binding and receptor phosphorylation by GRKs, β-arrestins are recruited to the receptor.[9] This recruitment serves two main functions. First, it sterically hinders G protein coupling, leading to signal desensitization.[2] Second, β-arrestin acts as a scaffold protein, recruiting various enzymes like MAP kinases (e.g., ERK1/2) to initiate distinct, G protein-independent signaling cascades.[11] These pathways have been implicated in a range of cellular responses, including cell survival, apoptosis, and migration, as well as some of the adverse effects of certain drugs.[11][12]
Caption: Divergent GPCR signaling pathways activated by biased agonists.
Quantitative Comparison of Biased Agonists
The degree of bias for a ligand is quantified by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) in assays measuring G protein activation versus those measuring β-arrestin recruitment. A "bias factor" can be calculated to represent the degree to which a ligand favors one pathway over another relative to a balanced reference agonist.[5][13]
Below is a summary of data for two well-characterized biased agonists: Oliceridine (B1139222) , a G protein-biased µ-opioid receptor (MOR) agonist, and TRV120027 , a β-arrestin-biased angiotensin II type 1 receptor (AT1R) agonist.
| Ligand (Receptor) | Pathway | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Bias Profile & Therapeutic Goal |
| Oliceridine (TRV130) (µ-Opioid Receptor) | G Protein | cAMP Inhibition | 0.41 nM [4] | ~50% (vs. DAMGO)[4] | G Protein-Biased: Aims to provide strong analgesia (G protein-mediated) with reduced respiratory depression and constipation (β-arrestin-mediated).[7][14] |
| β-Arrestin | β-Arrestin Recruitment | Very Low Potency | Minimal/No Signal (vs. DAMGO)[4] | ||
| TRV120027 (Angiotensin II Type 1 Receptor) | G Protein | Gq Signaling | Antagonist | Blocks G protein signaling [12][15] | β-Arrestin-Biased: Aims to block G protein-mediated vasoconstriction while promoting β-arrestin-mediated cardioprotective effects for treating acute heart failure.[15] |
| β-Arrestin | β-Arrestin Recruitment | Agonist | Stimulates β-arrestin recruitment [12][15] |
Note: EC₅₀ and Eₘₐₓ values can vary depending on the specific cell line, assay conditions, and reference agonist used. The data presented are representative values from the cited literature.
Experimental Protocols for Characterizing Biased Agonism
Determining the bias of a novel compound requires a suite of in vitro functional assays that can independently and robustly quantify activity in each signaling pathway.
Protocol 1: G Protein Activation (cAMP Assay for Gs/Gi)
This protocol describes a common method for measuring the activation of Gs- or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP). The Promega GloSensor™ cAMP Assay is a popular example that uses a genetically engineered luciferase that emits light in response to cAMP binding.[16]
Principle:
-
For Gs-coupled receptors: An agonist will stimulate adenylyl cyclase, increasing cAMP levels and luminescence.
-
For Gi-coupled receptors: An agonist will inhibit adenylyl cyclase. To measure this decrease, the cyclase is first stimulated with forskolin (B1673556), and the ability of the agonist to reduce the forskolin-induced cAMP production (and thus luminescence) is measured.[17]
Methodology:
-
Cell Culture & Transfection: Plate HEK293 cells (or another suitable cell line) in a 96-well white-walled assay plate. Transfect cells with a plasmid encoding the GPCR of interest and the GloSensor™ cAMP plasmid. Incubate for 24-48 hours.
-
Reagent Preparation: Prepare the GloSensor™ cAMP reagent by equilibrating it to room temperature and reconstituting it according to the manufacturer's protocol.
-
Cell Equilibration: Remove the culture medium from the cells and add the GloSensor™ reagent diluted in CO₂-independent medium. Incubate at room temperature for 2 hours to allow the reagent to enter the cells and for the signal to stabilize.[16]
-
Compound Preparation: Prepare a serial dilution of the test agonist and a reference agonist in the assay buffer. For Gi-coupled assays, include a fixed concentration of forskolin (e.g., 1-10 µM) with the agonist.
-
Assay Execution:
-
Measure the baseline luminescence of the plate using a luminometer.
-
Add the prepared compounds to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the final luminescence.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the normalized luminescence against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for cAMP accumulation (Gs) or inhibition (Gi).
-
Protocol 2: β-Arrestin Recruitment (BRET Assay)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique to measure protein-protein interactions, such as the recruitment of β-arrestin to an activated GPCR.[3][10]
Principle: The GPCR is fused to a BRET donor (e.g., Renilla luciferase, Rluc8), and β-arrestin is fused to a BRET acceptor (e.g., Venus, a YFP variant). When an agonist activates the receptor, the acceptor-tagged β-arrestin is brought into close proximity (<10 nm) of the donor-tagged receptor. When the luciferase substrate (e.g., coelenterazine-h) is added, the energy from the donor's light emission is transferred non-radiatively to the acceptor, which then emits light at its own characteristic wavelength. The ratio of acceptor emission to donor emission (the BRET ratio) is a direct measure of the interaction.[10]
Methodology:
-
Cell Culture & Transfection: Co-transfect HEK293 cells in a 96-well plate with plasmids encoding the Rluc8-tagged GPCR and the Venus-tagged β-arrestin. To enhance the signal, a GRK plasmid may also be co-transfected.[18]
-
Cell Plating: 24 hours post-transfection, re-plate the cells into a white-walled, clear-bottom 96-well plate and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of the test and reference agonists in a suitable assay buffer (e.g., HBSS).
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine-h) to all wells to a final concentration of 5 µM.
-
Immediately measure both the donor emission (e.g., ~480 nm) and acceptor emission (e.g., ~530 nm) using a BRET-capable plate reader. This provides the baseline reading.
-
Add the prepared agonist solutions to the wells.
-
Read the plate again at multiple time points (e.g., every 2-5 minutes for 30-60 minutes) to generate kinetic data.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well at each time point (Acceptor Emission / Donor Emission).
-
Subtract the baseline BRET ratio from the agonist-induced BRET ratio to get the net BRET signal.
-
Plot the net BRET signal against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Caption: Workflow for characterizing and classifying a biased agonist.
References
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of P-glycoprotein in the mechanism of action of oliceridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. β-Arrestin-dependent and -independent endosomal G protein activation by the vasopressin type 2 receptor | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MLS1547 Activity with Other D2R Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the dopamine (B1211576) D2 receptor (D2R) ligand MLS1547 against a panel of other well-characterized D2R ligands. This compound is a G protein-biased partial agonist, demonstrating a preference for activating G protein-mediated signaling pathways over β-arrestin recruitment.[1] This guide presents quantitative data on its binding affinity and functional activity in comparison to the endogenous ligand dopamine, balanced agonists, a β-arrestin-biased agonist, and classical antagonists to highlight its unique pharmacological profile.
Detailed experimental protocols for key assays are provided to support the reproducibility of the presented data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the underlying biological processes and validation strategies.
Comparative Analysis of D2R Ligand Activity
The pharmacological activity of this compound and other selected D2R ligands is summarized below. The data is categorized into binding affinity at the D2 receptor and functional activity in both G protein-dependent and β-arrestin-dependent signaling pathways.
Table 1: D2 Receptor Binding Affinity
This table presents the binding affinities (Ki) of the selected ligands for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.
| Ligand | Type | Ki (nM) | Reference Radioligand |
| This compound | G Protein-Biased Agonist | 1200 | [3H]methylspiperone |
| Dopamine | Endogenous Agonist | ~15 (low affinity), ~0.2 (high affinity) | [3H]NPA |
| Quinpirole | Balanced Agonist | 2.3 | [3H]quinpirole |
| Bromocriptine | Balanced Agonist | 43.2 | [3H]-N-methylspiperone |
| UNC9994 | β-arrestin-Biased Agonist | 79 | Not Specified |
| Haloperidol (B65202) | Antagonist | 1.1 - 7.42 | [3H]haloperidol |
| Risperidone | Antagonist | 3.13 | Not Specified |
Table 2: Functional Activity at D2 Receptor Signaling Pathways
This table summarizes the functional potencies (EC50/IC50) and efficacies (Emax) of the ligands in assays measuring G protein activation (cAMP inhibition) and β-arrestin recruitment.
| Ligand | Assay Type | Parameter | Value | Emax (% of Dopamine/Quinpirole) |
| This compound | cAMP Inhibition | EC50 | 260 nM | 97.1% |
| β-arrestin Recruitment | - | No Agonist Activity | 0% | |
| β-arrestin Antagonism | IC50 | 9900 nM | Not Applicable | |
| Dopamine | cAMP Inhibition | EC50 | 60 nM | 100% |
| β-arrestin Recruitment | EC50 | 49 nM | 100% | |
| Quinpirole | cAMP Inhibition | EC50 | 3.2 - 14.4 nM | 100% |
| β-arrestin Recruitment | EC50 | 2.0 - 75 nM | 100% | |
| Bromocriptine | cAMP Inhibition | IC50 | 14.0 nM | Not specified, partial agonist |
| β-arrestin Recruitment | EC50 | Not specified | Partial Agonist | |
| UNC9994 | cAMP Inhibition | - | Antagonist | 0% |
| β-arrestin Recruitment | EC50 | <10 - 448 nM | 64 - 91% (Partial Agonist) | |
| Haloperidol | cAMP Inhibition | IC50 | Not specified | 0% (Antagonist) |
| β-arrestin Recruitment | - | Antagonist | 0% | |
| Risperidone | cAMP Inhibition | - | Antagonist | 0% |
| β-arrestin Recruitment | - | Antagonist | 0% |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Experimental Workflow for D2R Ligand Cross-Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory equipment.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]spiperone or [3H]raclopride).
-
Test compounds (e.g., this compound, haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
On the day of the assay, thaw the cell membrane preparation and resuspend in the final assay binding buffer.[2]
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of an unlabeled D2R antagonist like haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
150 µL of the membrane preparation (typically 5-20 µg of protein).
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[2]
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
cAMP Inhibition Assay
This functional assay measures a ligand's ability to activate the Gi/o-coupled D2 receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (B1673556) (to stimulate cAMP production).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based biosensor).[3]
Procedure:
-
Seed the D2R-expressing cells into 96- or 384-well plates and culture overnight.
-
Remove the culture medium and pre-incubate the cells with various concentrations of the test compound (or vehicle) for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production, along with the test compound. For antagonists, a fixed concentration of an agonist like dopamine (at its EC80) is also added.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
For agonists, generate a dose-response curve and calculate the EC50 and Emax values. Emax is typically expressed as the percentage of inhibition of the forskolin response.
-
For antagonists, determine the IC50 value against the agonist-induced response.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the D2 receptor upon agonist stimulation, a key step in the β-arrestin signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this measurement.
Materials:
-
HEK293 cells co-expressing D2R fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., Venus or YFP).[5][6]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Test compounds.
-
White, clear-bottom 96- or 384-well plates.
-
A plate reader capable of detecting dual-emission luminescence.
Procedure:
-
Seed the transfected cells into the white-walled assay plates and incubate for 24-48 hours.
-
On the day of the assay, wash the cells with the assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
For agonists, plot the change in BRET ratio against the ligand concentration to determine EC50 and Emax values.
-
For antagonists, pre-incubate with the test compound before adding a fixed concentration of an agonist (e.g., dopamine) and measure the inhibition of the agonist-induced BRET signal to determine the IC50.
[35S]GTPγS Binding Assay
This is a functional assay that directly measures the activation of G proteins by a GPCR. Agonist binding to the D2R promotes the exchange of GDP for GTP on the Gαi subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of activated G proteins.[7]
Materials:
-
Cell membranes from cells expressing D2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP.
-
[35S]GTPγS.
-
Test compounds.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Thaw cell membranes and resuspend them in assay buffer.
-
Pre-incubate the membranes with GDP (e.g., 10-30 µM) for 15-30 minutes on ice to ensure all G proteins are in the inactive state.
-
In a 96-well plate, add the test compound at various concentrations, the membrane preparation, and finally [35S]GTPγS (0.05-0.1 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration over a filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the bound [35S]GTPγS by scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific binding of [35S]GTPγS against the agonist concentration to determine EC50 and Emax values, which reflect the potency and efficacy of G protein activation.[7]
References
- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Functional Assays Confirming the G Protein-Biased Selectivity of MLS1547
MLS1547 is a selective modulator of the dopamine (B1211576) D2 receptor (D2R), exhibiting significant functional selectivity.[1][2][3] This guide provides a comparative analysis of this compound against other D2R ligands, supported by experimental data from key functional assays that confirm its preferential activation of G protein-dependent signaling over β-arrestin-mediated pathways.
Comparison of this compound with Alternative D2R Ligands
This compound is characterized as a potent G protein-biased partial agonist at the D2R.[4][5] Its selectivity is best understood when compared to ligands with different signaling profiles: Dopamine (an endogenous unbiased agonist), Aripiprazole (a partial agonist with functional selectivity), and UNC9994 (a β-arrestin-biased agonist).[1][6][7]
| Compound | Mechanism of Action | G Protein Signaling (cAMP Inhibition) | β-Arrestin Recruitment |
| This compound | G Protein-Biased Agonist | Potent Agonist (efficacious inhibition of cAMP)[2] | Antagonist (no recruitment; blocks dopamine-mediated recruitment)[4][6] |
| Dopamine | Endogenous Unbiased Agonist | Full Agonist | Full Agonist |
| Aripiprazole | Partial Agonist / Functionally Selective | Partial Agonist[7] | Partial Agonist[7] |
| UNC9994 | β-Arrestin-Biased Agonist | Antagonist (no Gαi activity)[7][8] | Partial Agonist [6][7] |
D2 Receptor Signaling Pathways
The functional selectivity of a ligand for the D2 receptor determines which downstream signaling cascade is initiated. This compound preferentially activates the Gαi/o-protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. In contrast, it does not promote the recruitment of β-arrestin, a key step in receptor desensitization, internalization, and β-arrestin-mediated signaling.
Experimental Workflow for Assessing Biased Agonism
To determine the functional selectivity of a compound like this compound, a multi-assay workflow is employed. This typically involves parallel testing in assays that measure G protein-mediated signaling and β-arrestin recruitment.
Experimental Protocols
Detailed methodologies for the key functional assays used to characterize this compound are provided below.
G Protein Signaling: cAMP Inhibition Assay
This assay measures the ability of a D2R agonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin (B1673556).
1. Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human D2L receptor are cultured in Ham's F12 medium supplemented with 10% FBS, antibiotics, and G418.
-
Cells are seeded into 384-well assay plates at a specified density (e.g., 5,000 cells/well) and incubated for 24 hours.[9]
2. Compound Preparation:
-
Test compounds (this compound, dopamine, etc.) are serially diluted to various concentrations in an appropriate assay buffer.
3. Assay Procedure:
-
The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 5-10 minutes) to prevent cAMP degradation.[10]
-
Cells are then treated with the test compounds in the presence of forskolin (a concentration that stimulates a submaximal cAMP response).[10]
-
The plate is incubated for 15-30 minutes at 37°C.[10]
4. Detection and Analysis:
-
A lysis buffer is added to stop the reaction and release intracellular cAMP.
-
The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit.[11][12]
-
The signal is read on a plate reader, and the data are analyzed to determine the EC50 (potency) and Emax (efficacy) for the inhibition of cAMP production.
β-Arrestin Recruitment: BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the proximity of β-arrestin to the D2R in live cells upon ligand stimulation.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM with 10% FBS.
-
Cells are transiently or stably co-transfected with constructs for the D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).[13][14]
-
Transfected cells are plated in 96-well, white, clear-bottom plates.
2. Assay Procedure:
-
24-48 hours post-transfection, the cell culture medium is replaced with a buffer (e.g., PBS).
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
Immediately after substrate addition, serial dilutions of the test compounds are added to the wells.
3. Detection and Analysis:
-
The plate is read on a BRET-compatible plate reader that can simultaneously measure the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
The BRET ratio is calculated (Acceptor emission / Donor emission).
-
An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin to the receptor. Data are plotted to determine EC50 and Emax values.
Downstream Functional Effect: Receptor Internalization Assay
This assay quantifies the agonist-induced movement of D2 receptors from the cell surface to intracellular compartments, a process often mediated by β-arrestin.
1. Cell Culture and Treatment:
-
HEK293 cells stably expressing a tagged D2R (e.g., FLAG-tag on the extracellular N-terminus) are grown on coverslips or in multi-well plates.
-
Cells are treated with a high concentration of the test agonist (e.g., 10 µM dopamine or 30 µM this compound) for a defined period (e.g., 30-60 minutes) at 37°C.
2. Immunofluorescence Staining:
-
To differentiate between surface and internalized receptors, a two-step antibody labeling protocol is used.
-
Surface Receptors: Cells are first incubated with a primary antibody against the extracellular tag (e.g., anti-FLAG) under non-permeabilizing conditions. This is followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Total Receptors: Cells are then fixed and permeabilized. A different primary antibody against an intracellular epitope of the D2R or the same anti-tag antibody is used, followed by a secondary antibody with a different fluorophore (e.g., Alexa Fluor 594).
3. Imaging and Quantification:
-
Cells are imaged using confocal microscopy.
-
The fluorescence intensity corresponding to surface receptors and total receptors is quantified using image analysis software.
-
The degree of internalization is calculated as the ratio of the intracellular fluorescence to the total cellular fluorescence. A lack of increase in this ratio for this compound compared to the vehicle control confirms its inability to promote receptor internalization.[15][16]
References
- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist-dependent internalization of D2 receptors: Imaging quantification by confocal microscopy - CentAUR [centaur.reading.ac.uk]
- 16. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparison of MLS1547 with Other Dopamine Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the G protein-biased dopamine (B1211576) D2 receptor (D2R) partial agonist, MLS1547, with other key dopamine modulators. Due to the current lack of published in vivo studies on this compound, this guide offers a detailed examination of its in vitro profile and a theoretical framework for its potential in vivo effects, juxtaposed with established in vivo data from the well-characterized dopamine agonists, quinpirole (B1680403) and aripiprazole.
Executive Summary
This compound is a novel G protein-biased D2R partial agonist that preferentially activates G protein-mediated signaling pathways over the β-arrestin pathway.[1] This distinct mechanism of action suggests a potential for therapeutic benefits with a reduced side-effect profile compared to traditional dopamine modulators. This guide presents the known in vitro characteristics of this compound and compares them to the established in vivo profiles of quinpirole, a full D2/D3 receptor agonist, and aripiprazole, a D2R partial agonist. While direct in vivo comparative data for this compound is not yet available, this document provides a foundational comparison based on existing literature to inform future research and drug development.
Mechanism of Action and Signaling Pathways
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that mediate their effects through two primary signaling cascades: the canonical G protein pathway and the β-arrestin pathway. Traditional dopamine agonists and antagonists modulate both pathways. In contrast, biased agonists like this compound selectively engage one pathway over the other.
This compound is a G protein-biased D2R partial agonist with a Ki of 1.2 μM.[1] It stimulates G protein-mediated signaling, which is associated with the therapeutic effects of dopamine modulation, while simultaneously acting as an antagonist at the β-arrestin recruitment pathway, which is implicated in some of the adverse effects of dopamine receptor activation.[1]
Quinpirole is a non-selective D2/D3 receptor agonist that activates both G protein and β-arrestin pathways. Aripiprazole is a D2R partial agonist, meaning it acts as an agonist in a low dopamine state and an antagonist in a high dopamine state, and it also engages both G protein and β-arrestin signaling.
Comparative Data
In Vitro Receptor Binding and Functional Activity
The following table summarizes the in vitro properties of this compound, quinpirole, and aripiprazole.
| Compound | Target(s) | Mechanism of Action | Ki (D2R) | G Protein Pathway | β-Arrestin Pathway |
| This compound | D2R | G Protein-Biased Partial Agonist | 1.2 µM[1] | Agonist[1] | Antagonist[1] |
| Quinpirole | D2/D3 Receptors | Full Agonist | ~5-20 nM | Agonist | Agonist |
| Aripiprazole | D2R, 5-HT1A, 5-HT2A | Partial Agonist | ~0.34-1.3 nM | Partial Agonist | Partial Agonist |
In Vivo Performance Comparison (this compound Profile is Theoretical)
As no direct in vivo studies for this compound are currently available, the following table presents established in vivo data for quinpirole and aripiprazole, alongside a theoretically predicted profile for this compound based on its mechanism of action.
| Parameter | Quinpirole | Aripiprazole | This compound (Theoretical) |
| Locomotor Activity | Biphasic: low doses decrease, high doses increase activity. | Generally reduces hyperlocomotion; minimal effect on normal locomotion. | May reduce hyperlocomotion with a lower propensity for motor suppression at therapeutic doses. |
| Catalepsy | Can induce catalepsy at higher doses. | Low cataleptic potential. | Expected to have a very low to no cataleptic potential due to β-arrestin antagonism. |
| Antipsychotic-like Activity | Effective in models of psychosis. | Clinically effective antipsychotic. | Potentially effective with a favorable side-effect profile. |
| Prolactin Levels | Decreases prolactin. | Minimal effect on prolactin. | Expected to have minimal effect on prolactin levels. |
Experimental Protocols
Detailed methodologies for key in vivo experiments used to characterize dopamine modulators are provided below.
Rodent Locomotor Activity Assessment
This experiment evaluates the effect of a compound on spontaneous or drug-induced locomotor activity.
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., quinpirole, aripiprazole, or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately place the animal in an open-field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters using ANOVA, followed by post-hoc tests for multiple comparisons.
Catalepsy Assessment (Bar Test)
This test measures the induction of catalepsy, a state of motor immobility, which is a common side effect of older antipsychotics.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound or vehicle.
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A failure to move within a set time (e.g., 180 seconds) is considered a maximal cataleptic response.
-
-
Data Analysis: Compare the descent latencies between treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test).
Discussion and Future Directions
The unique G protein-biased signaling profile of this compound presents a promising avenue for the development of novel therapeutics for dopamine-related disorders. By selectively activating the G protein pathway, this compound has the potential to achieve therapeutic efficacy while avoiding the adverse effects associated with β-arrestin signaling, such as motor side effects.
The critical next step in the evaluation of this compound is to conduct comprehensive in vivo studies. These studies should aim to:
-
Characterize the behavioral profile of this compound: Assess its effects on locomotor activity, anxiety, cognition, and models of psychosis.
-
Determine its neurochemical effects: Utilize techniques like in vivo microdialysis to measure changes in extracellular dopamine and other neurotransmitter levels in key brain regions.
-
Evaluate its side-effect profile: Conduct thorough assessments for catalepsy, effects on prolactin levels, and other potential adverse effects.
-
Perform direct comparative studies: Compare the in vivo effects of this compound head-to-head with standard dopamine modulators like quinpirole and aripiprazole.
The data generated from these future in vivo studies will be crucial for validating the therapeutic potential of G protein-biased D2R agonists and for advancing this compound or its analogs toward clinical development.
References
Orthogonal Assays to Validate the Mechanism of Action of MLS1547: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays used to validate the mechanism of action of MLS1547, a G protein-biased partial agonist of the Dopamine (B1211576) D2 Receptor (D2R). By presenting supporting experimental data for this compound alongside alternative compounds, this document serves as a comprehensive resource for researchers investigating functionally selective ligands.
This compound is a valuable research tool for dissecting the distinct roles of G protein- and β-arrestin-mediated signaling downstream of D2R activation.[1][2] It stimulates G protein-mediated signaling while simultaneously acting as an antagonist of dopamine-mediated β-arrestin recruitment.[2][3][4] This guide will detail the key in vitro assays that confirm this unique pharmacological profile, comparing its activity to a full agonist (dopamine), an antagonist (sulpiride), and a β-arrestin-biased agonist (UNC9994).
Key Concepts in D2R Signaling
The Dopamine D2 Receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon activation by an agonist like dopamine, D2R can initiate two primary signaling cascades:
-
G Protein Signaling: D2R couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin proteins are recruited to the receptor. This interaction desensitizes G protein signaling and can initiate a separate wave of G protein-independent signaling. It also mediates receptor internalization.
Biased agonism , or functional selectivity, describes the ability of a ligand to preferentially activate one of these signaling pathways over the other. This compound is a prime example of a G protein-biased agonist.
Orthogonal Assays for Mechanism of Action Validation
To rigorously validate the G protein-biased mechanism of this compound, a series of orthogonal (independent) assays are employed. These assays are designed to individually quantify the engagement and functional consequences of both the G protein and β-arrestin signaling pathways.
cAMP Inhibition Assay (G Protein Pathway)
This assay directly measures the functional consequence of Gαi/o protein activation by the D2R. A decrease in cAMP levels upon ligand stimulation indicates G protein-mediated signaling.
Data Presentation
| Compound | Agonist/Antagonist Class | EC50 / IC50 (cAMP Assay) | Emax (% of Dopamine) |
| This compound | G Protein-Biased Partial Agonist | ~0.26 µM (EC50) | ~97% |
| Dopamine | Full Agonist | ~2.76 µM (EC50) | 100% |
| Sulpiride (B1682569) | Antagonist | ~22 nM (IC50) | N/A |
| UNC9994 | β-Arrestin-Biased Agonist / G Protein Antagonist | Antagonist | N/A |
Experimental Protocol
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor.
-
Reagents:
-
Test compounds (this compound, Dopamine, Sulpiride, UNC9994)
-
Forskolin (adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white opaque plates
-
-
Procedure:
-
Seed cells into 384-well plates and culture overnight.
-
For antagonist determination, pre-incubate cells with varying concentrations of sulpiride or UNC9994 for 15-30 minutes.
-
Add varying concentrations of agonists (this compound, Dopamine).
-
Stimulate cAMP production by adding a sub-maximal concentration of forskolin.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
Data are normalized to the response of a positive control (forskolin alone) and a negative control (basal).
-
Signaling Pathway Diagram
Caption: D2R G Protein Signaling Pathway.
β-Arrestin Recruitment Assays (β-Arrestin Pathway)
These assays directly measure the recruitment of β-arrestin to the D2R upon ligand binding. The lack of β-arrestin recruitment by this compound, in contrast to dopamine, is a key indicator of its biased agonism. Two common methods are the Enzyme Fragment Complementation (EFC) assay (e.g., DiscoveRx PathHunter) and Bioluminescence Resonance Energy Transfer (BRET) assay.
Data Presentation
| Compound | Agonist/Antagonist Class | EC50 / IC50 (β-Arrestin Assay) | Emax (% of Dopamine) |
| This compound | G Protein-Biased Partial Agonist | Antagonist (IC50 ~3.8-9.9 µM) | ~0% |
| Dopamine | Full Agonist | ~49 nM (EC50) | 100% |
| Sulpiride | Antagonist | Antagonist | N/A |
| UNC9994 | β-Arrestin-Biased Agonist | <10 nM (EC50) | Partial Agonist |
Experimental Protocols
a) PathHunter® β-Arrestin Assay (EFC)
-
Principle: The D2R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Line: PathHunter® D2R β-Arrestin CHO cells.
-
Reagents:
-
Test compounds
-
PathHunter® detection reagents
-
Assay buffer
-
384-well white opaque plates
-
-
Procedure:
-
Plate cells in a 384-well plate and incubate overnight.
-
For antagonist mode, pre-incubate with this compound or sulpiride.
-
Add agonist (dopamine or UNC9994).
-
Incubate for 90 minutes at 37°C.
-
Add PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure chemiluminescence.
-
b) β-Arrestin Recruitment BRET Assay
-
Principle: The D2R is fused to a Renilla luciferase (Rluc8; BRET donor), and β-arrestin is fused to a fluorescent protein (e.g., Venus; BRET acceptor). Recruitment brings the donor and acceptor into close proximity, allowing for energy transfer and a detectable light emission from the acceptor.
-
Cell Line: HEK293 cells transiently or stably co-expressing D2R-Rluc8 and Venus-β-arrestin2.
-
Reagents:
-
Test compounds
-
Coelenterazine-h (Rluc substrate)
-
Assay buffer
-
96-well white, clear-bottom plates
-
-
Procedure:
-
Seed transfected cells into 96-well plates.
-
For antagonist mode, pre-incubate with this compound or sulpiride.
-
Add agonist (dopamine or UNC9994).
-
Add coelenterazine-h.
-
Measure luminescence at two wavelengths (for donor and acceptor) and calculate the BRET ratio.
-
Signaling Pathway Diagram
Caption: D2R β-Arrestin Signaling Pathway.
Receptor Internalization Assay
This assay provides further evidence for the lack of β-arrestin engagement by this compound, as β-arrestin is crucial for D2R internalization.[1] This can be assessed using methods such as flow cytometry or microscopy to measure the loss of surface receptors.
Data Presentation
| Compound | Agonist/Antagonist Class | Receptor Internalization |
| This compound | G Protein-Biased Partial Agonist | No significant internalization |
| Dopamine | Full Agonist | Induces robust internalization |
| Sulpiride | Antagonist | Blocks dopamine-induced internalization |
| UNC9994 | β-Arrestin-Biased Agonist | Induces internalization |
Experimental Protocol (Flow Cytometry)
-
Cell Line: HEK293 cells stably expressing FLAG-tagged D2R.
-
Reagents:
-
Test compounds
-
Anti-FLAG antibody conjugated to a fluorophore (e.g., FITC)
-
Assay buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 30-60 minutes) at 37°C.
-
Place cells on ice to stop internalization.
-
Incubate cells with the anti-FLAG antibody to label surface receptors.
-
Wash cells to remove unbound antibody.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in mean fluorescence intensity indicates receptor internalization.
-
Experimental Workflow Diagram
Caption: Receptor Internalization Assay Workflow.
Conclusion
The orthogonal assays presented in this guide provide a robust framework for validating the G protein-biased mechanism of action of this compound. By systematically comparing its effects on G protein- and β-arrestin-mediated signaling pathways with those of a full agonist, an antagonist, and a β-arrestin-biased agonist, researchers can confidently characterize its unique pharmacological profile. This comparative approach is essential for the development and understanding of functionally selective ligands targeting the Dopamine D2 Receptor and other GPCRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor density influences the recruitment bias of aripiprazole and brexpiprazole at the dopamine D2L receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MLS1547: A G Protein-Biased Dopamine D2 Receptor Agonist
For researchers and drug development professionals exploring the landscape of dopamine (B1211576) D2 receptor (D2R) modulators, MLS1547 presents a compelling profile as a G protein-biased agonist. This guide provides a statistical and mechanistic comparison of this compound with the endogenous ligand, dopamine, based on available preclinical data. The focus is on its unique signaling properties, which diverge significantly from traditional D2R agonists.
Quantitative Comparison of In Vitro Pharmacology
This compound has been characterized as a potent D2R ligand that preferentially activates G protein-mediated signaling pathways while simultaneously antagonizing β-arrestin recruitment, a hallmark of its biased agonism.[1] The following table summarizes key in vitro pharmacological parameters of this compound in comparison to dopamine.
| Parameter | This compound | Dopamine | Reference |
| Binding Affinity (Ki) | 1.2 µM | - | [2] |
| G Protein Signaling (Calcium Mobilization) | |||
| EC50 | 0.37 µM | 2.5 nM | [3] |
| Emax | 89.3% | 101.7% | [3] |
| G Protein Signaling (cAMP Inhibition) | |||
| EC50 | 0.26 µM | 0.06 µM | [3] |
| Emax | 97.1% | 100.4% | [3] |
| β-Arrestin Recruitment | No agonistic activity | Agonist | [1][4] |
| β-Arrestin Antagonism (IC50) | 9.9 µM (DiscoveRx assay) | - | [2] |
| 3.8 µM (BRET assay) | - | [2] |
Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug. Ki (inhibition constant) represents the affinity of a ligand for a receptor. A lower value for EC50 and Ki indicates higher potency and affinity, respectively.
Experimental Protocols
The characterization of this compound's unique pharmacological profile has been established through a series of key in vitro experiments. The methodologies for these assays are detailed below.
1. Radioligand Binding Assay: This assay is used to determine the binding affinity of a compound to a specific receptor. In the case of this compound, competitive binding assays were performed using membranes from cells expressing the D2 dopamine receptor. A radiolabeled ligand, such as [3H]methylspiperone, which is known to bind to D2Rs, is used. The ability of increasing concentrations of this compound to displace the radioligand is measured. The concentration of this compound that displaces 50% of the specific binding of the radioligand is used to calculate the Ki value, which reflects the binding affinity of this compound for the D2R.[2]
2. G Protein-Mediated Signaling Assays:
-
Calcium Mobilization Assay: A high-throughput screening campaign initially identified this compound as a D2R modulator using this assay.[1] Cells co-expressing the D2R and a G protein chimera (like Gqi5) that links D2R activation to intracellular calcium release are used. Upon ligand binding and G protein activation, intracellular calcium levels increase. This change is detected using a calcium-sensitive fluorescent dye. The intensity of the fluorescence signal is proportional to the degree of G protein activation.[3]
-
cAMP Accumulation Assay: The D2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. To measure this, cells expressing the D2R are first stimulated with forskolin, a potent activator of adenylyl cyclase, to increase basal cAMP levels. The ability of a D2R agonist, like this compound, to inhibit this forskolin-stimulated cAMP accumulation is then quantified.[3][4] The amount of cAMP produced is typically measured using immunoassays or reporter gene assays.
3. β-Arrestin Recruitment Assays: These assays are crucial for determining the biased nature of a ligand.
-
DiscoveRx PathHunter Assay: This is a β-galactosidase enzyme fragment complementation assay. Cells are engineered to express the D2R fused to a small enzyme fragment and β-arrestin fused to a larger, complementing fragment of the enzyme. If an agonist promotes the interaction between the D2R and β-arrestin, the two enzyme fragments come into close proximity, forming an active β-galactosidase enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.[3]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay measures protein-protein interactions in live cells. The D2R is tagged with a bioluminescent donor molecule (e.g., Renilla luciferase), and β-arrestin is tagged with a fluorescent acceptor molecule (e.g., Green Fluorescent Protein). When the donor and acceptor molecules are in close proximity (i.e., when β-arrestin is recruited to the D2R), energy is transferred from the donor to the acceptor, resulting in the emission of light by the acceptor. The ratio of acceptor to donor emission is measured to quantify the extent of β-arrestin recruitment.[2]
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for MLS1547: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling MLS1547, a G protein-biased dopamine (B1211576) D2 receptor agonist, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, also identified by its chemical name, 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol.
| Property | Value |
| CAS Number | 315698-36-3 |
| Molecular Formula | C₁₉H₁₉ClN₄O |
| Molecular Weight | 354.83 g/mol |
| Purity | ≥98% (HPLC) |
| Storage Temperature | +4°C |
Step-by-Step Disposal Protocol
This compound should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company. Under no circumstances should it be discharged into the sewer system or disposed of as regular trash.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name and indicate that it is hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions. It should be stored separately from strong acids, bases, and oxidizing agents.
-
-
Containerization :
-
Use a compatible, leak-proof container for collecting this compound waste. Plastic containers are generally preferred over glass to minimize the risk of breakage.
-
Ensure the container is kept tightly closed except when adding waste.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.
-
The storage area should be secure and under the control of laboratory personnel.
-
-
Arranging for Disposal :
-
Once the waste container is full, or in accordance with institutional timelines, arrange for pickup by a licensed hazardous waste disposal service.
-
Follow all institutional and local regulations for scheduling and documenting the waste pickup.
-
Experimental Protocol: Characterization of an Unknown Compound for Disposal
In instances where a novel compound with unknown disposal hazards is synthesized, a systematic characterization is essential. The following is a generalized protocol for gathering the necessary data to determine the appropriate disposal route.
-
Preliminary Hazard Assessment :
-
Review the synthetic pathway and starting materials to anticipate potential hazards (e.g., reactivity, toxicity).
-
Conduct a thorough literature search for structurally similar compounds to infer potential risks.
-
-
Physical and Chemical Property Determination :
-
Determine the compound's physical state (solid, liquid, gas), color, and odor.
-
Measure its solubility in common laboratory solvents (e.g., water, ethanol, acetone).
-
Determine its melting point and/or boiling point to assess its volatility.
-
-
Hazard Characterization :
-
Flammability : Determine the flash point for liquid samples.
-
Corrosivity : Measure the pH of aqueous solutions of the compound.
-
Reactivity : Assess the compound's stability and its reactivity with common substances such as water, acids, and bases.
-
Toxicity : If feasible and necessary, conduct preliminary in vitro cytotoxicity assays.
-
-
Data Analysis and Disposal Determination :
-
Based on the collected data, classify the compound according to regulatory guidelines (e.g., EPA hazardous waste characteristics).
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine the final, appropriate disposal method.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Handling Protocols for MLS1547
For researchers, scientists, and drug development professionals working with MLS1547, a G protein-biased dopamine (B1211576) D2 receptor partial agonist, adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures for safe handling, and compliant disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This information is synthesized from safety data sheets provided by various suppliers. It is crucial to always consult the specific safety data sheet for the product in use.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling this compound to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before each use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not Generally Required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. If handling large quantities or if there is a risk of aerosolization, a risk assessment should be conducted to determine if a respirator is needed. |
Operational Plan for Safe Handling
Adherence to a standardized operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing
-
Ventilation: All handling of solid this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: Care should be taken to avoid the generation of dust when handling the powdered form of the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Solution Preparation
-
Solvent Selection: this compound is often dissolved in solvents such as DMSO. Consult the relevant product information for solubility data.
-
Closed System: Whenever possible, prepare solutions in a closed system to minimize the risk of splashes or aerosol formation.
Experimental Use
-
Containment: All experimental procedures involving this compound should be performed in a designated area.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the safety data sheet.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should also be disposed of as chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
